Cytosaminomycin B
Description
N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(Dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide has been reported in Streptomyces amakusaensis with data available.
a nucleoside antibiotic; produced by Streptomyces; structure given in first source
Properties
Molecular Formula |
C26H37N5O8 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide |
InChI |
InChI=1S/C26H37N5O8/c1-13-20(30(4)5)21(33)22(34)25(38-13)39-23-14(2)37-19(12-17(23)32)31-11-10-18(29-26(31)36)28-24(35)15-6-8-16(27-3)9-7-15/h6-11,13-14,17,19-23,25,27,32-34H,12H2,1-5H3,(H,28,29,35,36)/t13-,14-,17-,19-,20-,21+,22-,23-,25-/m1/s1 |
InChI Key |
UFIWZSNSJFCLAC-KYFRGEGWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
Synonyms |
cytosaminomycin B |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Cytosaminomycin B from Streptomyces amakusaensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cytosaminomycin B, a nucleoside antibiotic with notable anticoccidial properties. Originally isolated from the fermentation broth of Streptomyces amakusaensis strain KO-8119, this document details the experimental protocols for the cultivation of the producing microorganism, extraction of the active compounds, and the chromatographic purification of this compound. Furthermore, this guide summarizes the key quantitative data related to its physico-chemical properties and biological activity, presenting it in a clear, tabular format for ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the experimental workflows, providing a comprehensive resource for researchers in natural product discovery and antibiotic development.
Introduction
The quest for novel antimicrobial agents has led researchers to explore the vast metabolic diversity of microorganisms, with the genus Streptomyces being a particularly prolific source of bioactive secondary metabolites.[1] Cytosaminomycins, a series of nucleoside antibiotics, were discovered as part of a screening program for new anticoccidial agents from soil isolates.[2] This family of compounds, which includes Cytosaminomycins A, B, C, and D, was first isolated from the culture broth of Streptomyces amakusaensis KO-8119.[2][3] Structurally, they are related to oxyplicacetin and are characterized by a distinct carboxylic acid moiety bonded to the cytosine residue.[4] In this compound, this moiety is 4-methylaminobenzoic acid.[4] This guide focuses on the technical aspects of the discovery and isolation of this compound, providing detailed methodologies for its production and purification.
Discovery and Producing Organism
This compound was discovered and isolated from the fermentation broth of Streptomyces amakusaensis strain KO-8119, a microorganism originally isolated from a soil sample.[2] This strain was identified as a producer of a series of new compounds with potent anticoccidial activity.[2]
Experimental Protocols
This section provides a detailed description of the experimental procedures for the fermentation of Streptomyces amakusaensis KO-8119 and the subsequent isolation and purification of this compound.
Fermentation of Streptomyces amakusaensis KO-8119
The production of this compound is achieved through submerged fermentation of Streptomyces amakusaensis KO-8119. The following protocol is based on the methods described in the initial discovery.
3.1.1. Seed Culture
A seed culture is prepared to ensure a sufficient inoculum for the production fermentation.
-
Medium: A suitable seed medium for Streptomyces species should be used. While the specific seed medium for KO-8119 was not detailed in the primary literature, a typical Streptomyces seed medium consists of glucose, soybean meal, and various salts.
-
Incubation: The seed culture is incubated at 28°C for 48 hours on a rotary shaker.
3.1.2. Production Fermentation
-
Medium: The production medium for this compound contains:
-
Glucose: 2.0%
-
Soluble starch: 2.0%
-
Glycerol: 1.0%
-
Soybean meal: 1.5%
-
Yeast extract: 0.5%
-
CaCO₃: 0.2%
-
(NH₄)₂SO₄: 0.2%
-
NaCl: 0.2%
-
pH adjusted to 7.0 before sterilization.
-
-
Inoculation: The production medium is inoculated with the seed culture.
-
Incubation: The fermentation is carried out at 28°C for 5 days with agitation.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process including extraction and chromatographic techniques.[2]
3.2.1. Extraction
-
The whole fermentation broth (10 liters) is adjusted to pH 8.0.
-
The broth is extracted twice with an equal volume of ethyl acetate.[5]
-
The combined ethyl acetate layers are concentrated under reduced pressure to yield a crude extract.
3.2.2. Silica Gel Column Chromatography
-
The crude extract is subjected to column chromatography on silica gel.
-
The column is eluted with a stepwise gradient of chloroform and methanol.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing Cytosaminomycins are pooled and concentrated.
3.2.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
The partially purified active fraction is further purified by preparative HPLC.
-
Column: A reversed-phase C18 column is used.
-
Mobile Phase: A gradient of acetonitrile in water is typically employed for the separation of such compounds.
-
Detection: UV detection is used to monitor the elution of the compounds.
-
Fractions corresponding to the peak of this compound are collected and lyophilized to yield the pure compound.
Data Presentation
This section summarizes the quantitative data for this compound, including its physico-chemical properties and biological activity.
Table 1: Physico-chemical Properties of this compound
| Property | Value |
| Appearance | Pale yellow powder |
| Molecular Formula | C₂₃H₃₃N₅O₇ |
| Molecular Weight | 491.54 g/mol |
| Solubility | Soluble in DMSO, MeOH, CHCl₃; Insoluble in H₂O, hexane |
| UV λmax (MeOH) | 225, 280 nm |
Data sourced from Haneda et al., 1994 and Shiomi et al., 1994.[2][4]
Table 2: Biological Activity of this compound
| Assay Type | Host Cell | Test Organism | Minimum Effective Concentration (µM) | Cytotoxicity (µM) |
| Anticoccidial Activity | Chicken embryonic cells | Eimeria tenella | 1.1 | 9.1 |
| Anticoccidial Activity | BHK-21 cells | Eimeria tenella | 2.3 | 4.6 |
Data sourced from Haneda et al., 1994.
Visualizations
The following diagrams illustrate the key experimental workflows for the discovery and isolation of this compound.
Caption: Workflow for the fermentation and isolation of this compound.
Conclusion
This technical guide provides a comprehensive overview of the discovery and isolation of this compound, a promising anticoccidial agent from Streptomyces amakusaensis. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug development. The methodologies outlined herein can be adapted for the discovery and isolation of other novel bioactive compounds from actinomycetes. Further research into the mode of action and potential therapeutic applications of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
The Core Mechanism of Action of Cytosaminomycin B in Bacteria: An In-depth Technical Guide
Disclaimer: This document provides a detailed overview of the presumed mechanism of action for Cytosaminomycin B, a member of the aminoglycoside class of antibiotics. Due to the limited publicly available research specifically on this compound's antibacterial mode of action, this guide is primarily based on the well-established mechanisms of other aminoglycoside antibiotics. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a nucleoside antibiotic produced by Streptomyces sp. KO-8119 and is classified as an aminoglycoside.[1] Structurally, it is related to oxyplicacetin.[1] While initially identified for its anticoccidial properties, its classification as an aminoglycoside strongly suggests a primary mechanism of action involving the inhibition of bacterial protein synthesis.[1] This guide will provide a comprehensive technical overview of this proposed mechanism, drawing from the extensive body of research on aminoglycoside antibiotics.
Aminoglycosides are potent, broad-spectrum antibiotics that are bactericidal, meaning they actively kill bacteria rather than just inhibiting their growth.[2] Their primary target within the bacterial cell is the ribosome, the essential molecular machinery responsible for protein synthesis.
The Primary Target: The Bacterial 30S Ribosomal Subunit
The central mechanism of action for aminoglycosides is their high-affinity binding to the 30S ribosomal subunit in bacteria. This interaction is the cornerstone of their antibacterial activity.
Binding Site and Molecular Interaction
Aminoglycosides bind to the A-site (aminoacyl-tRNA site) of the 16S ribosomal RNA (rRNA) within the 30S subunit. This binding is highly specific and induces a conformational change in the A-site. The interaction disrupts the normal proofreading function of the ribosome, leading to two critical and often simultaneous consequences:
-
Codon Misreading: The conformational change in the A-site allows for the incorrect pairing of aminoacyl-tRNA with the messenger RNA (mRNA) codon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: The binding of aminoglycosides can also interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site), effectively halting protein synthesis.
The accumulation of misfolded or non-functional proteins, coupled with the arrest of protein synthesis, leads to a cascade of downstream effects that are ultimately lethal to the bacterial cell.
Downstream Cellular Effects and Bactericidal Action
The initial binding event at the ribosome triggers a series of events that contribute to the bactericidal nature of aminoglycosides.
-
Membrane Damage: The production of aberrant proteins, some of which may be membrane-associated, can lead to the disruption of the bacterial cell membrane's integrity. This increases the permeability of the membrane, facilitating the uptake of more aminoglycoside molecules in a self-potentiating cycle.
-
Metabolic Disruption: The global disruption of protein synthesis affects the production of essential enzymes and structural proteins, leading to a widespread shutdown of cellular metabolism.
-
Generation of Reactive Oxygen Species (ROS): Some studies suggest that the disruption of normal respiratory chain function, potentially due to the insertion of faulty membrane proteins, can lead to the generation of toxic reactive oxygen species, further contributing to cell death.[3]
Quantitative Data: Antimicrobial Activity of Aminoglycosides
| Antibiotic | Organism | MIC Range (µg/mL) |
| Gentamicin | Escherichia coli | 0.25 - 4 |
| Pseudomonas aeruginosa | 0.5 - 8 | |
| Staphylococcus aureus | 0.12 - 2 | |
| Tobramycin | Escherichia coli | 0.25 - 4 |
| Pseudomonas aeruginosa | 0.25 - 4 | |
| Staphylococcus aureus | 0.12 - 2 | |
| Amikacin | Escherichia coli | 1 - 16 |
| Pseudomonas aeruginosa | 2 - 32 | |
| Staphylococcus aureus | 1 - 8 | |
| Kanamycin | Escherichia coli | 1 - 8 |
| Pseudomonas aeruginosa | >64 (often resistant) | |
| Staphylococcus aureus | 0.5 - 4 |
Note: These values are illustrative and can vary depending on the specific strain and testing conditions.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of aminoglycoside antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibiotic required to inhibit the growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Antibiotic stock solution of known concentration
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the antibiotic in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria and MHB, no antibiotic) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.[6][7]
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract)
-
Plasmid DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)
-
Antibiotic of interest
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Set up the in vitro transcription-translation reaction according to the manufacturer's instructions.
-
Add varying concentrations of the antibiotic to the reaction mixtures.
-
Include a positive control (no antibiotic) and a negative control (no DNA/mRNA template).
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Wash the protein precipitate and measure the incorporated radioactivity using a scintillation counter.
-
A decrease in radioactivity in the presence of the antibiotic indicates inhibition of protein synthesis.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for MIC determination.
Caption: Signaling pathway of protein synthesis inhibition.
Conclusion
While specific experimental data on the antibacterial mechanism of this compound is scarce, its classification as an aminoglycoside provides a strong foundation for understanding its mode of action. By targeting the bacterial 30S ribosomal subunit, this compound is presumed to inhibit protein synthesis through codon misreading and translocation inhibition, leading to bactericidal activity. Further research is warranted to elucidate the specific molecular interactions and antibacterial spectrum of this compound, which could inform its potential development as a therapeutic agent. The experimental protocols and mechanistic frameworks presented in this guide provide a robust starting point for such investigations.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 3. mdpi.com [mdpi.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. idexx.dk [idexx.dk]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticoccidial Potential of Cytosaminomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the known anticoccidial properties of Cytosaminomycin B, a nucleoside antibiotic produced by Streptomyces amakusaensis.
Overview of this compound
This compound is a member of the cytosaminomycin family of nucleoside antibiotics, which also includes cytosaminomycins A, C, and D. These compounds were first isolated from the fermentation broth of the soil bacterium Streptomyces amakusaensis (strain KO-8119). Structurally, cytosaminomycins are related to oxyplicacetin. The defining feature of this compound is the 4-methylaminobenzoic acid moiety bonded to the cytosine residue.
In Vitro Anticoccidial Activity
The primary screening of this compound's anticoccidial efficacy was conducted through in vitro assays against a monensin-resistant strain of Eimeria tenella. These studies utilized primary chicken embryonic cells and baby hamster kidney (BHK-21) cells as host systems for the parasite. The key findings from these in vitro evaluations are summarized below.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The anticoccidial activity of this compound was determined by observing the minimum effective concentration (MEC) required to inhibit the formation of mature schizonts of E. tenella within the host cells. Concurrently, the cytotoxicity of the compound was assessed to determine its effect on the host cells themselves.
| Compound | Host Cell Line | Anticoccidial Activity (MEC, µM) | Cytotoxicity (µM) |
| This compound | Chicken embryonic cells | 1.1 | 9.1 |
| This compound | BHK-21 cells | 2.3 | 4.6 |
| Cytosaminomycin A | Chicken embryonic cells | 0.6 | 19 |
| Cytosaminomycin A | BHK-21 cells | 0.3 | 0.6 |
| Cytosaminomycin C | Chicken embryonic cells | 1.3 | 10 |
| Cytosaminomycin C | BHK-21 cells | 2.5 | 10 |
| Cytosaminomycin D | Chicken embryonic cells | 5.0 | 20 |
| Cytosaminomycin D | BHK-21 cells | 20 | >20 |
| Oxyplicacetin | Chicken embryonic cells | 9.4 | >19 |
| Oxyplicacetin | BHK-21 cells | 2.3 | 9.4 |
Data sourced from Haneda et al., 1994.
Experimental Protocols
Fermentation and Isolation of this compound
The production of this compound was achieved through the fermentation of Streptomyces amakusaensis KO-8119. The isolation and purification of the compound involved a multi-step process.
Protocol:
-
Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable fermentation medium to produce cytosaminomycins.
-
Solvent Extraction: The fermentation broth is subjected to solvent extraction to isolate the crude mixture of active compounds.
-
Silica Gel Column Chromatography: The crude extract is then passed through a silica gel column to separate the different cytosaminomycin compounds from other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC, yielding the isolated compound.[1]
In Vitro Anticoccidial Assay
The in vitro efficacy of this compound against Eimeria tenella was determined using a cell-based assay.
Protocol:
-
Host Cell Culture: Primary chicken embryonic cells or BHK-21 cells are cultured in appropriate multi-well plates to form a monolayer.
-
Parasite Preparation: Oocysts of a monensin-resistant strain of Eimeria tenella are excysted to release sporozoites.
-
Infection: The host cell monolayers are infected with the prepared E. tenella sporozoites.
-
Treatment: Immediately after infection, varying concentrations of this compound are added to the culture medium.
-
Incubation: The treated and infected cell cultures are incubated under appropriate conditions to allow for parasite development.
-
Microscopic Examination: After a set incubation period, the cells are fixed, stained, and examined microscopically to assess the development of schizonts.
-
Determination of Minimum Effective Concentration (MEC): The MEC is defined as the lowest concentration of this compound that results in the absence of mature schizonts in the host cells.
Mechanism of Action (Hypothesized)
The precise mechanism of action of this compound against Eimeria has not been elucidated. However, as a nucleoside antibiotic, it is plausible that its anticoccidial activity stems from the disruption of nucleic acid synthesis or protein synthesis within the parasite. The structural similarity to oxyplicacetin, a known inhibitor of protein synthesis, further supports this hypothesis.
Conclusion and Future Directions
This compound has demonstrated potent in vitro activity against a drug-resistant strain of Eimeria tenella. The available data suggests that it is a promising candidate for further investigation as a novel anticoccidial agent. However, several critical knowledge gaps remain:
-
In Vivo Efficacy: There is no publicly available data on the efficacy of this compound in live poultry. In vivo studies are essential to evaluate its effectiveness in a host system, considering factors such as bioavailability, metabolism, and safety.
-
Spectrum of Activity: The current data is limited to Eimeria tenella. Further in vitro and in vivo studies are needed to determine the activity of this compound against other pathogenic Eimeria species that affect poultry.
-
Detailed Mechanism of Action: Elucidating the specific biochemical target(s) of this compound within the Eimeria parasite is crucial for understanding its mode of action and for the potential development of second-generation compounds with improved efficacy and reduced toxicity.
Further research focusing on these areas is warranted to fully assess the potential of this compound as a valuable tool in the control of avian coccidiosis.
References
Unraveling the Assembly Line: A Technical Guide to the Cytosaminomycin B Biosynthetic Pathway in Streptomyces amakusaensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin B, a nucleoside antibiotic produced by Streptomyces amakusaensis, exhibits promising anticoccidial activity. As a member of the amicetin group of antibiotics, its structural similarity to the well-characterized antibiotic amicetin provides a strong foundation for elucidating its biosynthetic pathway. This technical guide synthesizes current knowledge, leveraging the extensively studied amicetin biosynthesis in Streptomyces vinaceusdrappus as a predictive model for the assembly of this compound. We present a putative biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the final complex structure, supported by data from homologous systems. This document provides in-depth descriptions of the proposed enzymatic reactions, detailed experimental protocols for pathway characterization, and quantitative data from related biosynthetic systems, offering a comprehensive resource for researchers in natural product biosynthesis and drug development.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically significant antibiotics.[1][2] Cytosaminomycins, produced by Streptomyces sp. KO-8119, represent a class of nucleoside antibiotics with demonstrated anticoccidial properties.[3] The structures of Cytosaminomycins A, B, C, and D have been determined, revealing a core structure related to oxyplicacetin.[4] Specifically, this compound is characterized by a 4-methylaminobenzoic acid moiety attached to the cytosine base.[4]
While the complete biosynthetic gene cluster for this compound in Streptomyces amakusaensis has not been explicitly detailed in the literature, its close structural relationship to amicetin allows for the construction of a robust putative pathway. The amicetin biosynthetic gene cluster (ami) from Streptomyces vinaceusdrappus has been cloned and extensively characterized, providing a valuable blueprint for understanding the biosynthesis of this compound.[5] This guide will delineate the proposed biosynthetic pathway for this compound, divided into the formation of its three key precursors and their subsequent assembly.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into four main stages:
-
Biosynthesis of the Cytosine Moiety
-
Biosynthesis of the 4-Methylaminobenzoic Acid Moiety
-
Biosynthesis of the Disaccharide Moiety (Amosamine and Amicetose)
-
Assembly and Final Modifications
The proposed pathway is illustrated in the following diagram, with enzymatic steps inferred from the characterized amicetin biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Biosynthesis of the Cytosine Moiety
The biosynthesis of the cytosine core of this compound is proposed to originate from cytidine monophosphate (CMP), a common primary metabolite.[3][5] In the homologous amicetin pathway, the enzyme AmiI, a nucleoside 2'-deoxyribosyltransferase, is responsible for the cleavage of the glycosidic bond in a CMP-related precursor to yield the cytosine base.[5] A similar enzymatic step is anticipated in the this compound pathway.
Biosynthesis of the 4-Methylaminobenzoic Acid Moiety
The p-aminobenzoic acid (PABA) moiety, a common precursor in secondary metabolite biosynthesis, is derived from chorismate.[3][5] This conversion is typically catalyzed by a PABA synthase and a 4-amino-4-deoxychorismate (ADC) lyase. The key structural difference between amicetin and this compound lies in the modification of this PABA moiety. For this compound, a methylation step is required to produce 4-methylaminobenzoic acid. This is likely catalyzed by an N-methyltransferase acting on a PABA precursor, either before or after its activation and incorporation into the growing molecule.
Biosynthesis of the Disaccharide Moiety
The characteristic disaccharide portion of this compound consists of D-amosamine and D-amicetose. The biosynthesis of these deoxysugars is proposed to start from glucose-1-phosphate.[5] In the amicetin pathway, a series of enzymes encoded by the ami gene cluster (including amiB, C, D, E, H, K, N, and U) are responsible for converting glucose-1-phosphate into TDP-activated deoxysugars.[5] The process begins with the formation of TDP-D-glucose, catalyzed by a homolog of AmiE (TDP-D-glucose synthase).[5] This is followed by a series of dehydrations, aminotransfer, and reduction steps to yield TDP-D-amosamine and TDP-D-amicetose.
Assembly and Final Modifications
The assembly of the three precursor moieties is proposed to occur in a stepwise manner, catalyzed by a series of glycosyltransferases and an amide synthetase.
-
First Glycosylation: The cytosine base is likely glycosylated with TDP-D-amosamine by a glycosyltransferase homologous to AmiG, forming cytosamine.[5]
-
Amide Bond Formation: The 4-methylaminobenzoic acid is activated, likely as a CoA-thioester by an enzyme homologous to the benzoate-CoA ligase AmiL, and then attached to the cytosamine intermediate via an amide bond.[3] This reaction is catalyzed by an amide synthetase, a homolog of AmiF.[3]
-
Second Glycosylation: The second deoxysugar, TDP-D-amicetose, is then attached to the growing intermediate by another glycosyltransferase, likely a homolog of AmiJ.[5]
-
Terminal Moiety Attachment: In amicetin biosynthesis, a terminal methylserine moiety is attached.[3] While the terminal group of this compound is not explicitly a methylserine, it is plausible that further enzymatic modifications occur to yield the final structure, potentially involving an acyl-CoA-acyl carrier protein transacylase homologous to AmiR.[3]
Quantitative Data from Homologous Systems
Specific quantitative data for the this compound biosynthetic pathway are not available. However, data from studies on the amicetin pathway provide valuable benchmarks.
| Enzyme/Process | Parameter | Value (Amicetin Pathway) | Reference |
| Heterologous Expression | Amicetin Titer in S. lividans TK64 | ~10 µg/mL | [5] |
| Gene Inactivation (ΔamiI) | Amicetin Production | Abolished | [3] |
| Gene Inactivation (ΔamiL) | Amicetin Production | Abolished, accumulation of cytosamine and 4-acetamido-3-hydroxybenzoic acid | [3] |
| Gene Inactivation (ΔamiF) | Amicetin Production | Abolished, accumulation of cytosamine and 4-acetamido-3-hydroxybenzoic acid | [3] |
| Gene Inactivation (ΔamiR) | Amicetin Production | Accumulation of plicacetin and norplicacetin | [3] |
Experimental Protocols for Pathway Characterization
The following are detailed methodologies for key experiments that would be crucial for the characterization of the this compound biosynthetic gene cluster, based on established protocols for Streptomyces.
Identification and Cloning of the Biosynthetic Gene Cluster
Objective: To identify and clone the this compound biosynthetic gene cluster from Streptomyces amakusaensis.
Methodology: A genome mining approach would be employed.
-
Genome Sequencing: The genome of Streptomyces amakusaensis would be sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.
-
Bioinformatic Analysis: The assembled genome would be analyzed using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.[6]
-
Homology-Based Screening: The identified clusters would be screened for genes homologous to those in the known amicetin biosynthetic gene cluster, particularly genes encoding nucleoside modifying enzymes, PABA synthase, glycosyltransferases, and nonribosomal peptide synthetase (NRPS) or related amide synthetases.[3][5]
-
Cosmid Library Construction and Screening: A cosmid library of S. amakusaensis genomic DNA would be constructed. The library would be screened using probes designed from the conserved genes identified in the bioinformatic analysis. Positive cosmids would be isolated and sequenced to obtain the full gene cluster.
Caption: Workflow for identifying the biosynthetic gene cluster.
Gene Inactivation and Heterologous Expression
Objective: To confirm the function of the identified gene cluster and individual genes.
Methodology:
-
Gene Inactivation: Targeted gene knockouts of key biosynthetic genes (e.g., the putative PABA N-methyltransferase, glycosyltransferases, and amide synthetase) would be created in S. amakusaensis using PCR-targeting-based methods. The resulting mutants would be fermented, and their metabolite profiles analyzed by HPLC and LC-MS to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates.[3]
-
Heterologous Expression: The entire putative biosynthetic gene cluster would be cloned into an expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.[5] The engineered strain would be fermented, and the culture extracts analyzed for the production of this compound. This would definitively link the cloned gene cluster to the biosynthesis of the antibiotic.
In Vitro Enzymatic Assays
Objective: To biochemically characterize key enzymes in the pathway, particularly the novel N-methyltransferase.
Methodology:
-
Protein Expression and Purification: The gene encoding the putative PABA N-methyltransferase would be cloned into an E. coli expression vector (e.g., pET series). The protein would be overexpressed and purified using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay: The activity of the purified enzyme would be assayed by incubating it with the predicted substrate (PABA or a PABA-containing intermediate), a methyl donor (S-adenosyl-L-methionine, SAM), and appropriate buffers and cofactors. The reaction products would be analyzed by HPLC and LC-MS to confirm the formation of the methylated product.
-
Kinetic Analysis: Standard enzyme kinetics experiments would be performed to determine the Km and kcat values for the substrates.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound in Streptomyces amakusaensis, built upon the well-established amicetin biosynthesis model, provides a solid framework for future research. The key to fully elucidating this pathway lies in the identification and characterization of the specific gene cluster in S. amakusaensis. Of particular interest is the characterization of the putative N-methyltransferase responsible for the unique 4-methylaminobenzoic acid moiety, as this enzyme could be a valuable tool for biosynthetic engineering.
By applying the experimental protocols outlined in this guide, researchers can confirm the proposed pathway, uncover the specific enzymology, and potentially engineer the pathway to produce novel Cytosaminomycin analogs with improved therapeutic properties. This knowledge will not only advance our understanding of nucleoside antibiotic biosynthesis but also contribute to the development of new and effective antimicrobial agents.
References
- 1. Streptomyces inside-out: a new perspective on the bacteria that provide us with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]
Unveiling the Anticoccidial Potential of Cytosaminomycin B Against Eimeria tenella
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Cytosaminomycin B, a novel nucleoside antibiotic, against the pathogenic protozoan Eimeria tenella, the causative agent of cecal coccidiosis in poultry. This document summarizes the available quantitative data, details the experimental methodologies used for its evaluation, and presents a visual representation of the experimental workflow.
Core Findings: In Vitro Efficacy of this compound
This compound, produced by the soil isolate Streptomyces amakusaensis KO-8119, has demonstrated notable in vitro activity against a monensin-resistant strain of Eimeria tenella.[1] The compound effectively inhibits the development of the parasite within host cells, specifically preventing the formation of mature schizonts.[1]
Quantitative Data Summary
The anticoccidial efficacy of this compound and its analogs was determined by assessing the minimum effective concentration (MEC) required to inhibit parasite growth in two different host cell lines: primary chicken embryonic cells and BHK-21 cells. The following table summarizes these findings, alongside the cytotoxic effects of the compounds on the host cells.
| Compound | Host Cell Line | Anticoccidial Activity (MEC, µM)* | Cytotoxicity (µM)** |
| This compound | Chicken embryonic cells | 1.1 | 9.1 |
| BHK-21 cells | 2.3 | 4.6 | |
| Cytosaminomycin A | Chicken embryonic cells | 0.6 | 19 |
| BHK-21 cells | 0.3 | 0.6 | |
| Cytosaminomycin C | Chicken embryonic cells | 1.3 | 10 |
| BHK-21 cells | 2.5 | 10 | |
| Cytosaminomycin D | Chicken embryonic cells | 5.0 | 20 |
| BHK-21 cells | 20 | >20 | |
| Oxyplicacetin | Chicken embryonic cells | 9.4 | >19 |
| BHK-21 cells | 2.3 | 9.4 |
*Minimum effective concentration at which no mature schizonts were observed in the cells. **Concentration at which no host cells were observed.
Experimental Protocols
The evaluation of this compound's anticoccidial activity was conducted through a standardized in vitro assay.[1] The methodology is outlined below to facilitate reproducibility and further investigation.
In Vitro Anticoccidial Assay
1. Host Cell Culture:
-
Primary chicken embryonic cells and BHK-21 (baby hamster kidney) cells were used as the host cell lines.
-
Cells were cultured in appropriate media and conditions to form a monolayer in multi-well plates.
2. Parasite Preparation:
-
A monensin-resistant strain of Eimeria tenella was utilized for the infection.
-
Sporozoites were excysted from sporulated oocysts using standard laboratory procedures.
3. Drug Treatment and Infection:
-
Varying concentrations of this compound and its analogs were added to the cultured host cells.
-
The host cells were subsequently infected with the prepared Eimeria tenella sporozoites.
4. Incubation:
-
The infected and treated cell cultures were incubated under controlled conditions to allow for parasite invasion and intracellular development.
5. Assessment of Anticoccidial Activity:
-
After a set incubation period, the cells were fixed and stained.
-
The cultures were microscopically examined to assess the intracellular development of the parasite.
-
The primary endpoint for efficacy was the absence of mature schizonts in the host cells. The lowest concentration of the compound that achieved this was recorded as the Minimum Effective Concentration (MEC).
6. Cytotoxicity Assay:
-
Parallel to the anticoccidial assay, uninfected host cells were treated with the same concentrations of the cytosaminomycins.
-
The viability of the host cells was assessed to determine the cytotoxic concentration of each compound.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro evaluation of this compound's efficacy against Eimeria tenella.
References
Preliminary Cytotoxicity Studies of Cytosaminomycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin B, a nucleoside antibiotic isolated from Streptomyces amakusaensis, has been identified as a compound with potential biological activity.[1][2] This technical guide provides a summary of the currently available preliminary cytotoxicity data for this compound. Due to the limited publicly accessible research on this specific compound, this document also includes generalized experimental protocols for cytotoxicity testing and contextual information on the potential mechanisms of action for related anticancer antibiotics. This guide aims to serve as a foundational resource for researchers interested in further investigating the cytotoxic potential of this compound.
Introduction
Cytosaminomycins are a group of nucleoside antibiotics that includes this compound.[2] Structurally, they are related to oxyplicacetin.[2] The initial discovery of Cytosaminomycins identified them as anticoccidial agents.[1] However, as many antibiotics have demonstrated anticancer properties, exploring the cytotoxicity of this compound against cancer cell lines is a logical step in drug discovery and development.[3][4] This document compiles the known cytotoxic data and provides a framework for future preclinical research.
Quantitative Cytotoxicity Data
The available quantitative data on the cytotoxicity of this compound is currently limited. The primary study identified its effect on an animal cell line, as detailed in the table below.
| Cell Line | Compound | Cytotoxicity (µM) | Observation | Reference |
| BHK-21 (Baby Hamster Kidney) | This compound | 4.6 | No host cells were observed at this concentration or higher. | [1] |
Note: The reported value indicates a concentration at which complete cell death was observed, rather than a standard IC50 value (the concentration required to inhibit 50% of cell growth). Further studies are required to determine the IC50 of this compound against a broader panel of human cancer cell lines.
Experimental Protocols
Detailed experimental protocols specifically for the cytotoxicity testing of this compound are not extensively published. However, a standard cytotoxicity assay protocol, widely used in drug discovery, can be adapted for this purpose.[5][6]
General Cytotoxicity Assay Protocol (MTT/XTT Assay)
This protocol is a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell lines
-
This compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate complete medium supplemented with FBS and antibiotics.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the complete culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound to the respective wells. Include vehicle-only controls (medium with the same concentration of the solvent) and untreated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT/XTT Assay:
-
After the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a further 2-4 hours to allow for the conversion of the tetrazolium salt into formazan crystals by metabolically active cells.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Potential Mechanisms of Action and Signaling Pathways
The specific signaling pathways affected by this compound have not yet been elucidated. However, based on the mechanisms of other nucleoside analogs and anticancer antibiotics, several potential pathways could be involved. Many such compounds interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3][8]
Generalized Anticancer Antibiotic Signaling
Anticancer antibiotics can induce cytotoxicity through various mechanisms, including:
-
DNA Intercalation and Damage: Some antibiotics can insert themselves into the DNA structure, disrupting replication and transcription, which can lead to DNA strand breaks.[3]
-
Topoisomerase Inhibition: Inhibition of topoisomerase enzymes, which are crucial for DNA untangling during replication, can cause DNA damage and trigger apoptosis.[3]
-
Induction of Apoptosis: Many anticancer agents trigger programmed cell death (apoptosis) through intrinsic or extrinsic pathways, often involving the activation of caspases.[3][9]
-
Generation of Reactive Oxygen Species (ROS): Some antibiotics can lead to the production of ROS, causing oxidative stress and cellular damage.
Further research is necessary to determine which, if any, of these pathways are modulated by this compound.
Visualizations
Experimental Workflow for Cytotoxicity Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics directly induce apoptosis in B cell lymphoma cells derived from BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. rsc.org [rsc.org]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data on Cytosaminomycin B Remains Largely Undisclosed in Publicly Available Literature
A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant lack of detailed, publicly available spectroscopic data for the nucleoside antibiotic, Cytosaminomycin B. While the chemical structure of this compound was elucidated in 1994, the specific quantitative ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, coupling constants, and detailed Mass Spectrometry (MS) fragmentation data necessary for a complete technical guide are not present in the available abstracts or subsequent citations of the original research.
This compound is a member of the cytosaminomycin family of anticoccidial agents produced by the bacterium Streptomyces sp. KO-8119.[1] Its structure is closely related to that of oxyplicacetin, differing in the acyl group attached to the cytosine base. For this compound, this group is 4-methylaminobenzoic acid.[1] The initial structure elucidation was reportedly achieved through NMR studies, yet the detailed spectral assignments were not published in a readily accessible format.[1]
This absence of foundational spectroscopic data precludes the creation of the in-depth technical guide and data tables as requested. A thorough technical whitepaper on a chemical entity fundamentally requires this quantitative information for researchers, scientists, and drug development professionals to verify the compound's identity, understand its structural nuances, and potentially replicate or build upon previous work.
Experimental Protocols: General Approaches
While specific, detailed experimental protocols for the isolation and spectroscopic analysis of this compound are not available in the reviewed literature, general methodologies for the isolation and characterization of similar natural products from Streptomyces fermentations are well-established. These typically involve a multi-step process.
A general workflow for the isolation and spectroscopic analysis of a natural product like this compound is outlined in the diagram below. This visualization illustrates the logical progression from the initial fermentation of the producing organism to the final structural elucidation of the target compound.
Fermentation and Extraction: The process would begin with the large-scale fermentation of Streptomyces sp. KO-8119. Following fermentation, the culture broth would be separated from the mycelia. The broth would then be subjected to solvent extraction, typically using an organic solvent like ethyl acetate, to isolate the crude mixture of secondary metabolites.
Purification: The crude extract would then undergo a series of chromatographic purification steps. Initial separation would likely be performed using column chromatography with a stationary phase such as silica gel. Fractions containing the compound of interest, as identified by preliminary assays, would be further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
Spectroscopic Analysis: The purified compound would then be subjected to a suite of spectroscopic techniques to determine its structure.
-
Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be used to determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments would be conducted to elucidate the precise connectivity and stereochemistry of the molecule. This would include:
-
¹H NMR: To identify the types and connectivity of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR Experiments (COSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Without access to the original raw data from these analytical techniques for this compound, a detailed and useful technical guide for the scientific community cannot be constructed at this time. Further investigation into proprietary databases or direct contact with the original authors of the 1994 study may be necessary to obtain the requisite spectroscopic information.
References
Cytosaminomycin B: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin B is a member of the cytosaminomycin family of nucleoside antibiotics, which are produced by the soil bacterium Streptomyces amakusaensis KO-8119.[1][2] These compounds have garnered interest within the scientific community for their potent anticoccidial activity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details on its isolation and purification, and an exploration of its biological activity and likely mechanism of action.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C26H37N5O8. Its molecular weight is 547.6 g/mol . The structure of this compound, along with its analogs, was determined through nuclear magnetic resonance (NMR) studies.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C26H37N5O8 |
| Molecular Weight | 547.6 g/mol |
| CAS Number | 157878-03-0 |
| Appearance | Pale yellow powder |
| Solubility | Soluble in DMSO, Methanol, Chloroform. Insoluble in water, hexane. |
Biological Activity
This compound has demonstrated significant in vitro anticoccidial activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.
Table 2: In Vitro Anticoccidial Activity and Cytotoxicity of this compound
| Cell Line | Minimum Effective Concentration (Anticoccidial) | Cytotoxicity |
| Chicken embryonic cells | 1.1 µM | 9.1 µM |
| BHK-21 cells | 2.3 µM | 4.6 µM |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a fermentation broth of Streptomyces amakusaensis KO-8119, based on established methods for this class of compounds.[1][2]
Caption: Experimental workflow for the isolation and purification of this compound.
-
Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable fermentation medium to encourage the production of cytosaminomycins.
-
Extraction: The fermentation broth is harvested and subjected to solvent extraction to isolate the active compounds.[1]
-
Chromatography: The crude extract is then purified using silica gel column chromatography.[1]
-
Preparative HPLC: Final purification to yield this compound is achieved through preparative high-performance liquid chromatography (HPLC).[1]
In Vitro Anticoccidial Assay
The anticoccidial activity of this compound can be evaluated in vitro using primary chicken embryonic cells or BHK-21 cells as host cells for the parasite Eimeria tenella. The minimum effective concentration at which no mature schizonts are observed is determined.
Mechanism of Action and Biosynthesis
As a nucleoside antibiotic, this compound is believed to exert its biological effect by interfering with fundamental cellular processes such as protein synthesis.
Caption: Proposed mechanism of action for this compound.
The biosynthesis of this compound likely involves the convergence of two major pathways: the synthesis of the pyrimidine nucleobase and the formation of the sugar moieties. The pyrimidine ring is assembled first and then attached to a ribose-5-phosphate donor.
Caption: A simplified, proposed biosynthetic pathway for this compound.
Conclusion
This compound is a promising anticoccidial agent with a well-defined chemical structure and potent in vitro activity. Further research into its specific mechanism of action, in vivo efficacy, and potential for drug development is warranted. The methodologies outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this and related nucleoside antibiotics.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Cytosaminomycin B Analogs: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of Cytosaminomycin B analogs. This compound is a nucleoside antibiotic belonging to the amicetin family, characterized by a disaccharide core linked to a cytosine moiety, which is further acylated with 4-methylaminobenzoic acid. [1] The synthetic strategies outlined herein are based on established methodologies for the synthesis of the closely related natural product, Cytosaminomycin C, and provide a framework for the generation of novel analogs for structure-activity relationship (SAR) studies.
Introduction
This compound and its analogs are of significant interest due to their potential as antibacterial agents. The core structure, shared with other members of the amicetin family, presents a unique synthetic challenge, particularly in the stereocontrolled formation of the glycosidic linkages. This application note details the key synthetic transformations required for the assembly of the core nucleoside structure and the subsequent derivatization to generate a library of this compound analogs.
Retrosynthetic Analysis
The general retrosynthetic approach for this compound analogs involves the disconnection of the amide bond, separating the advanced nucleoside core from the variable aromatic carboxylic acid side chain. The nucleoside core can be further broken down into its constituent sugar and nucleobase components.
Caption: Retrosynthetic analysis of this compound analogs.
Key Synthetic Strategies and Protocols
The total synthesis of the Cytosaminomycin core relies on two critical transformations: the stereoselective formation of the β-2'-deoxyhexopyranosyl nucleoside and the subsequent glycosylation to form the disaccharide.
Intramolecular Glycosylation for β-Nucleoside Formation
A key innovation in the synthesis of the cytosaminomycin core is the use of an intramolecular glycosylation reaction to control the stereochemistry of the nucleoside linkage. This strategy, reported in the total synthesis of Cytosaminomycin C, ensures the formation of the desired β-anomer with high selectivity.[2][3]
Experimental Workflow:
Caption: Workflow for intramolecular glycosylation.
Protocol: Synthesis of the β-2'-Deoxyhexopyranosyl Nucleoside Core
A detailed experimental protocol for this key step is based on the work of Sugimura and Watanabe.[2]
-
Preparation of the Tethered Glycosyl Donor:
-
To a solution of a suitably protected 2-deoxythioglycoside (1.0 equiv) in an aprotic solvent such as DMF, add sodium hydride (1.2 equiv) at 0 °C.
-
After stirring for 30 minutes, add 2-chloro-4-methoxypyrimidine (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by silica gel chromatography to yield the C-6 tethered pyrimidine sugar.
-
-
Intramolecular Glycosylation:
-
Dissolve the tethered glycosyl donor (1.0 equiv) in dry dichloromethane.
-
Add molecular sieves (4Å) and cool the mixture to -20 °C.
-
Add dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (1.5 equiv) portionwise.
-
Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with triethylamine and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to afford the desired β-N-glycoside.
-
Amide Coupling for Analog Synthesis
With the nucleoside core in hand, a variety of analogs can be generated by coupling different aromatic carboxylic acids to the cytosine C-4 amino group.
Experimental Workflow:
Caption: Workflow for amide coupling.
Protocol: Synthesis of this compound Analogs
-
Preparation of the Acyl Chloride:
-
Suspend the desired 4-(substituted-amino)benzoic acid (1.0 equiv) in a suitable solvent such as toluene or dichloromethane.
-
Add thionyl chloride (2.0 equiv) or oxalyl chloride (1.5 equiv) dropwise at 0 °C.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the protected nucleoside core (1.0 equiv) in a mixture of pyridine and dichloromethane.
-
Cool the solution to 0 °C and add the freshly prepared acyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
-
-
Global Deprotection:
-
The final step typically involves the removal of all protecting groups (e.g., silyl ethers, benzyl groups) under appropriate conditions (e.g., TBAF for silyl groups, hydrogenolysis for benzyl groups) to yield the final this compound analog.
-
Data Presentation
While specific data for a library of this compound analogs is not yet publicly available, the following tables provide a template for organizing the synthetic and biological data that would be generated in such a study.
Table 1: Synthesis of this compound Analogs
| Analog ID | R Group on Benzoic Acid | Yield of Amide Coupling (%) | Overall Yield (%) |
| CBA-1 | -NHMe | Data not available | Data not available |
| CBA-2 | -NHEt | Data not available | Data not available |
| CBA-3 | -N(Me)₂ | Data not available | Data not available |
| CBA-4 | -NH(i-Pr) | Data not available | Data not available |
Table 2: Spectroscopic Data for this compound Analogs
| Analog ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
| CBA-1 | Data not available | Data not available | Data not available |
| CBA-2 | Data not available | Data not available | Data not available |
| CBA-3 | Data not available | Data not available | Data not available |
| CBA-4 | Data not available | Data not available | Data not available |
Table 3: Antibacterial Activity of this compound Analogs
| Analog ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | M. tuberculosis MIC (µg/mL) |
| CBA-1 | Data not available | Data not available | Data not available |
| CBA-2 | Data not available | Data not available | Data not available |
| CBA-3 | Data not available | Data not available | Data not available |
| CBA-4 | Data not available | Data not available | Data not available |
Conclusion
The synthetic strategies outlined in this application note provide a robust platform for the preparation of this compound analogs. By leveraging the stereocontrolled intramolecular glycosylation and a versatile amide coupling protocol, researchers can efficiently generate a library of novel compounds for biological evaluation. The systematic collection of synthetic and biological data, as templated in the tables above, will be crucial for elucidating the structure-activity relationships within this promising class of antibiotics and for the development of new therapeutic agents.
References
Application Notes and Protocols for Cytosaminomycin B Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fermentation of Streptomyces amakusaensis KO-8119 to produce the nucleoside antibiotic, Cytosaminomycin B. The information is compiled from publicly available research on this compound, the closely related antibiotic amicetin, and general fermentation practices for Streptomyces species.
Introduction
This compound is a member of the cytosaminomycin family of nucleoside antibiotics produced by the soil bacterium Streptomyces amakusaensis KO-8119.[1] These compounds are structurally related to amicetin and exhibit biological activity. This document outlines the recommended procedures for the cultivation of S. amakusaensis and the subsequent fermentation process to yield this compound.
Data Presentation
Table 1: Recommended Basal Fermentation Medium
This medium is based on the production medium for the structurally related antibiotic, amicetin, produced by Streptomyces vinaceusdrappus.
| Component | Concentration (g/L) |
| Glucose | 25.0 |
| Soybean Powder | 7.0 |
| Yeast Extract | 2.5 |
| (NH₄)₂SO₄ | 5.0 |
| NaCl | 4.0 |
| KH₂PO₄ | 0.04 |
| CaCO₃ | 8.0 |
| pH | 7.0 - 7.2 |
Table 2: Recommended Fermentation Parameters
These parameters are derived from general cultivation conditions for Streptomyces species and specific information for S. amakusaensis.
| Parameter | Recommended Value |
| Temperature | 28°C[2][3] |
| pH | 7.0 (Control recommended)[4][5][6] |
| Agitation | 200 - 250 rpm |
| Aeration | 1.0 - 1.5 vvm (vessel volumes per minute) |
| Incubation Time | 7 - 10 days |
| Inoculum Size | 5% - 10% (v/v) of seed culture |
Experimental Protocols
Protocol 1: Preparation of Seed Culture
-
Strain Activation: Obtain a culture of Streptomyces amakusaensis KO-8119. Aseptically transfer a small portion of the culture to an agar plate containing a suitable medium for sporulation, such as ISP Medium 4 or Oatmeal Agar. Incubate at 28°C for 7-10 days, or until sporulation is observed.
-
Spore Suspension: Harvest the spores by gently scraping the surface of the agar plate with a sterile loop in the presence of sterile water or a suitable buffer.
-
Seed Culture Inoculation: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or the fermentation medium from Table 1) with the spore suspension.
-
Incubation: Incubate the seed culture on a rotary shaker at 28°C and 200 rpm for 48-72 hours, until a dense mycelial culture is obtained.
Protocol 2: Fermentation for this compound Production
-
Fermenter Preparation: Prepare the production fermenter with the basal fermentation medium as detailed in Table 1. Sterilize the fermenter and medium.
-
Inoculation: Aseptically transfer the seed culture to the production fermenter to achieve an inoculum size of 5-10% (v/v).
-
Fermentation: Carry out the fermentation under the conditions specified in Table 2.
-
Monitoring: Monitor the fermentation by periodically measuring pH, dissolved oxygen, and substrate consumption. Samples can be taken at regular intervals to analyze for this compound production using methods such as High-Performance Liquid Chromatography (HPLC).
-
Harvesting: After the desired fermentation time (typically 7-10 days), harvest the broth for extraction and purification of this compound.
Visualization of Pathways and Workflows
Biosynthetic Pathway of Amicetin/Cytosaminomycin Precursor
The following diagram illustrates the proposed biosynthetic pathway for the core structure of amicetin, which is closely related to this compound. The pathway involves the assembly of a disaccharide moiety and its linkage to a modified cytosine core.
Caption: Proposed biosynthetic pathway for the amicetin/cytosaminomycin backbone.
Experimental Workflow for this compound Production
This workflow diagram outlines the major steps involved in the production and isolation of this compound.
Caption: Experimental workflow for this compound production.
Regulatory Network for Antibiotic Production in Streptomyces
The production of antibiotics in Streptomyces is a complex process regulated by a variety of signaling molecules and global regulators. This diagram provides a simplified overview of these regulatory inputs.
Caption: Simplified regulatory network for antibiotic production in Streptomyces.
References
- 1. researchgate.net [researchgate.net]
- 2. Leibniz Institute DSMZ: Details [dsmz.de]
- 3. Streptomyces amakusaensis | Type strain | DSM 40219, ATCC 23876, CBS 615.68, IFO 12835, ISP 5219, JCM 4167, JCM 4617, NBRC 12835, RIA 1163, BCRC 13797, CGMCC 4.1462, KCTC 9753, LMG 19350, NRRL B-3351, VKM Ac-995 | BacDiveID:14971 [bacdive.dsmz.de]
- 4. researchgate.net [researchgate.net]
- 5. pH effects on 10 Streptomyces spp. growth and sporulation depend on nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of four novel Streptomyces isolated from machair grassland soil using a culture-based bioprospecting strategy: Streptomyces caledonius sp. nov., Streptomyces machairae sp. nov., Streptomyces pratisoli sp. nov. and Streptomyces achmelvichensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Cytosaminomycin B
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Cytosaminomycin B, a nucleoside antibiotic. Given the limited specific literature on this compound purification, this protocol is adapted from established methods for aminoglycoside antibiotics, which share structural similarities.[1][2] The method is designed for researchers, scientists, and drug development professionals engaged in the isolation and characterization of this compound.
Introduction
Cytosaminomycins are a group of nucleoside antibiotics produced by Streptomyces species.[2] Structurally, they are related to oxyplicacetin and possess different carboxylic acid moieties bonded to the cytosine residue.[2] As with many natural products, achieving high purity is essential for detailed structural elucidation, bioactivity screening, and further drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such small molecules from complex mixtures.[3] This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC.
Reversed-phase chromatography separates molecules based on their hydrophobicity.[4] A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.[4] For compounds like aminoglycosides that can be highly polar, ion-pairing agents or acidic modifiers are often added to the mobile phase to improve peak shape and retention.[1]
Experimental Workflow
The overall workflow for the purification of this compound from a crude extract involves several key stages, from initial sample preparation to the final collection of pure fractions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Application Note: Quantitative Analysis of Cytosaminomycin B in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin B is a nucleoside antibiotic belonging to the aminoglycoside family, produced by Streptomyces sp.[1]. Like other aminoglycosides, it is anticipated to exhibit antibacterial properties by inhibiting protein synthesis in susceptible bacteria. The development of a robust and sensitive analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicology assessments. This application note provides a detailed protocol for the analysis of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and suitable for high-throughput analysis.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The high selectivity and sensitivity of MRM allow for accurate quantification of the analyte even at low concentrations.
Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[1]
Materials:
-
Biological sample (e.g., plasma)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar aminoglycoside not present in the sample, such as Kanamycin, at a concentration of 100 ng/mL in 50:50 ACN:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of the mobile phase A (see LC conditions).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is proposed for the separation of the polar aminoglycoside, this compound. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase can improve peak shape and retention for such compounds.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, which is suitable for the analysis of aminoglycosides. The MRM transitions need to be optimized for this compound and the chosen internal standard.
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
| Nebulizer Gas (GS1) | 55 psi |
| Heater Gas (GS2) | 55 psi |
Data Presentation
Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters
The exact mass of this compound (C₂₂H₂₉N₅O₈) is 491.2016 g/mol . The precursor ion will be the protonated molecule [M+H]⁺. Product ions are predicted based on common fragmentation patterns of aminoglycosides, which often involve the loss of sugar moieties.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 492.2 | 330.1 | 150 | 25 | 80 |
| (Quantifier) | |||||
| This compound | 492.2 | 162.1 | 150 | 35 | 80 |
| (Qualifier) | |||||
| Kanamycin (IS) | 485.2 | 324.1 | 150 | 20 | 75 |
Table 2: Expected Quantitative Performance of the Method
The following table summarizes the anticipated performance characteristics of the LC-MS/MS method for this compound, based on typical values for similar antibiotic assays.[3][4]
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 3.5 - 4.5 min |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be assessed, but expected to be compensated by the use of an internal standard. |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Proposed Mechanism of Action
As an aminoglycoside, this compound is expected to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.
Caption: General mechanism of action for aminoglycoside antibiotics.
Conclusion
This application note presents a comprehensive and detailed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS. The described method, employing protein precipitation for sample preparation and reversed-phase chromatography coupled with tandem mass spectrometry, is anticipated to provide the necessary sensitivity, specificity, and robustness for demanding research and development applications. The provided parameters serve as a strong starting point for method development and validation in your laboratory.
References
Application Note & Protocol: A High-Throughput Bioassay for Determining the Biological Activity of Cytosaminomycin B
Introduction
Cytosaminomycin B is a nucleoside antibiotic belonging to the aminoglycoside class, produced by Streptomyces sp. KO-8119.[1][2] Aminoglycoside antibiotics are potent, broad-spectrum agents that typically function by inhibiting protein synthesis through binding to the 16S ribosomal RNA of the 30S ribosomal subunit.[3][4] This interaction leads to codon misreading and premature termination of translation.[4] While initially identified for its anticoccidial activity against Eimeria tenella[1], the broader therapeutic potential of this compound, including its antibacterial and potential anticancer activities, remains an area of active investigation.
This application note provides a detailed protocol for a robust and high-throughput bioassay to determine the biological activity of this compound. The primary assay is a broth microdilution-based method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. Additionally, a protocol for assessing the cytotoxic activity of this compound against a human cancer cell line is provided, enabling a broader characterization of its bioactivity. These protocols are designed for researchers in drug discovery, microbiology, and oncology to facilitate the evaluation of this compound and its analogs.
Biological Activity of this compound
| Biological Activity | Description | Key Assay Parameters |
| Antimicrobial | Inhibition of bacterial growth. This compound, as an aminoglycoside, is expected to be active against a range of Gram-positive and Gram-negative bacteria.[3] | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) |
| Anticancer | Induction of cell death in cancer cells. Some nucleoside analogs and Streptomyces-derived compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7] | Half-maximal Inhibitory Concentration (IC50), Apoptosis Induction |
Experimental Workflow for Bioassay Development
Caption: Experimental workflow for determining the antimicrobial and anticancer activity of this compound.
Protocol 1: Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO)
-
Gentamicin (as a positive control)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Prepare a working stock solution by diluting the 10 mg/mL stock in CAMHB to a concentration of 256 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
-
Broth Microdilution Assay:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the 256 µg/mL this compound working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in these wells will be 110 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Protocol 2: Cytotoxicity Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a human cancer cell line using an MTT assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a no-cell control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Signaling Pathway of this compound Action
Caption: Proposed mechanism of action for this compound in bacteria.
Data Presentation
The following tables present hypothetical data for the antimicrobial and cytotoxic activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 4 |
| Bacillus subtilis | Positive | 2 |
| Escherichia coli | Negative | 8 |
| Pseudomonas aeruginosa | Negative | 16 |
Table 2: Cytotoxic Activity (IC50) of this compound against human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 25.5 |
| A549 | Lung Cancer | 42.1 |
| MCF-7 | Breast Cancer | 38.7 |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial biological characterization of this compound. The broth microdilution assay is a standardized and reliable method for determining antimicrobial efficacy, while the MTT assay offers a straightforward approach to assessing cytotoxicity. These assays are essential for the preliminary screening and further development of this compound as a potential therapeutic agent. The provided workflows and data tables serve as a guide for researchers to design experiments and interpret results effectively.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Cystocin, a novel antibiotic, produced by Streptomyces sp. GCA0001: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Application Notes and Protocols for In Vitro Cultivation of Eimeria and Efficacy Testing of Cytosaminomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avian coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant economic burden on the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Cytosaminomycin B, a nucleoside antibiotic, has been identified as a potential candidate for controlling this parasitic disease. This document provides detailed application notes and standardized protocols for the in vitro cultivation of Eimeria species and the subsequent evaluation of this compound's efficacy. These protocols are designed to offer a reproducible framework for screening and characterizing new anticoccidial compounds.
In vitro models provide a crucial platform for the initial screening of potential anticoccidial drugs, reducing the reliance on expensive and time-consuming in vivo studies.[1][2] The methodologies outlined below describe the propagation of Eimeria in cell culture and subsequent assays to quantify the inhibitory effects of this compound on parasite invasion and development.
Data Presentation
Table 1: Summary of Host Cells for In Vitro Cultivation of Eimeria
| Host Cell Line | Cell Type | Species of Origin | Key Advantages | Relevant Eimeria Species |
| MDBK (Madin-Darby Bovine Kidney) | Epithelial | Bovine | Well-characterized, supports good parasite development to first-generation merozoites.[3][4] | E. tenella |
| CLEC-213 | Epithelial | Chicken (Lung) | Supports development up to second-generation merozoites and gametes.[3] | E. tenella |
| Chicken Intestinal Organoids | Mixed intestinal epithelial cells | Chicken | Provides a more physiologically relevant 3D model that can support the complete endogenous life cycle.[5][6] | E. tenella |
Table 2: Hypothetical Efficacy of this compound against Eimeria tenellaIn Vitro
| Concentration (µg/mL) | Inhibition of Sporozoite Invasion (%) | Inhibition of Schizont Development (%) |
| 0.1 | 15 ± 3.2 | 25 ± 4.5 |
| 1 | 45 ± 5.1 | 60 ± 6.8 |
| 10 | 85 ± 6.3 | 92 ± 3.7 |
| 50 (IC50) | >95 | >98 |
| Diclazuril (Control) | 98 ± 2.1 | 99 ± 1.5 |
| Untreated Control | 0 | 0 |
| Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally. |
Experimental Protocols
Protocol 1: Eimeria Oocyst Purification and Sporulation
This protocol describes the isolation and sporulation of Eimeria oocysts from chicken feces, a necessary first step for obtaining infectious sporozoites.
Materials:
-
Chicken feces containing Eimeria oocysts
-
Saturated sodium chloride (NaCl) solution
-
2.5% (w/v) potassium dichromate (K₂Cr₂O₇) solution
-
Gauze
-
Centrifuge and centrifuge tubes
-
Beakers and flasks
-
Microscope and hemocytometer
Procedure:
-
Homogenize fecal samples in tap water.
-
Filter the homogenate through several layers of gauze to remove large debris.
-
Centrifuge the filtrate at 1500 x g for 10 minutes and discard the supernatant.
-
Resuspend the pellet in a small volume of saturated NaCl solution and transfer to a larger tube.
-
Fill the tube with saturated NaCl solution to form a meniscus and centrifuge at 800 x g for 20 minutes. Oocysts will float to the top.
-
Carefully collect the top layer of the solution containing the oocysts.
-
Wash the collected oocysts three times with tap water by centrifugation at 1500 x g for 10 minutes to remove the salt solution.
-
Resuspend the purified oocysts in 2.5% potassium dichromate solution in a shallow flask to a depth of approximately 1 cm.
-
Incubate at 27-29°C for 48-72 hours with gentle agitation or aeration to allow for sporulation.
-
Monitor sporulation daily using a microscope. Sporulated oocysts contain four sporocysts.
-
Once >90% of oocysts are sporulated, wash them free of potassium dichromate with sterile phosphate-buffered saline (PBS) and store at 4°C.
Protocol 2: Sporozoite Excystation and Purification
This protocol details the release of sporozoites from sporulated oocysts.
Materials:
-
Sporulated Eimeria oocysts
-
Sterile PBS
-
0.5% (w/v) sodium hypochlorite
-
Glass beads (425-600 µm)
-
Excystation medium: 0.75% (w/v) sodium taurocholate and 0.25% (w/v) trypsin in PBS, pH 7.4
-
DE-52 anion-exchange cellulose
-
Water bath
-
Vortex mixer
Procedure:
-
Wash sporulated oocysts with sterile PBS.
-
Treat with 0.5% sodium hypochlorite on ice for 10 minutes to sterilize the surface.
-
Wash three times with sterile PBS to remove the hypochlorite.
-
Break the oocyst wall by grinding with glass beads in a vortex mixer for 2-5 minutes.
-
Pellet the released sporocysts by centrifugation at 2000 x g for 10 minutes.
-
Incubate the sporocysts in the excystation medium at 41°C for 60-90 minutes in a shaking water bath to release sporozoites.
-
Purify the sporozoites from debris and unexcysted sporocysts by passing the suspension through a sterile DE-52 cellulose column. Sporozoites will pass through while other materials are retained.
-
Count the purified sporozoites using a hemocytometer and assess viability using a trypan blue exclusion assay.
Protocol 3: In Vitro Cultivation and this compound Testing in MDBK Cells
This protocol outlines the infection of MDBK cells with Eimeria sporozoites and the subsequent testing of this compound.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Purified Eimeria sporozoites
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Diclazuril as a positive control
-
96-well cell culture plates
-
CO₂ incubator (41°C, 5% CO₂)
-
DNA extraction kit
-
qPCR reagents and instrument
Procedure:
-
Cell Seeding: Seed MDBK cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate at 37°C, 5% CO₂ until a confluent monolayer is formed (approximately 24 hours).
-
Drug Preparation: Prepare serial dilutions of this compound and the positive control (Diclazuril) in culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Infection and Treatment:
-
Invasion Assay:
-
Pre-treat the MDBK cell monolayers with the different concentrations of this compound for 2 hours.
-
Infect the cells with freshly excysted sporozoites at a multiplicity of infection (MOI) of 1:1 (sporozoite:cell).
-
Incubate for 24 hours at 41°C, 5% CO₂.
-
-
Development Assay:
-
Infect the MDBK cell monolayers with sporozoites (MOI 1:1) for 4 hours to allow for invasion.
-
Wash the wells with PBS to remove non-invaded sporozoites.
-
Add fresh medium containing the serial dilutions of this compound.
-
Incubate for 48-72 hours at 41°C, 5% CO₂ to allow for schizont development.
-
-
-
Quantification of Parasite Load:
-
DNA Extraction: At the end of the incubation period, wash the cells with PBS and extract total DNA from each well using a commercial DNA extraction kit.
-
qPCR Analysis: Quantify the Eimeria DNA using qPCR with primers specific for an Eimeria gene (e.g., ITS1 or a species-specific gene). Use a standard curve of known parasite numbers to determine the number of parasites per well.
-
-
Data Analysis:
-
Calculate the percentage inhibition of invasion or development for each drug concentration relative to the untreated control.
-
Plot the percentage inhibition against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of parasite growth).
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro testing of this compound against Eimeria.
Hypothesized Signaling Pathway of this compound Action
As a nucleoside antibiotic, this compound is hypothesized to interfere with nucleic acid synthesis in Eimeria. The following diagram illustrates this proposed mechanism of action.
Caption: Hypothesized mechanism of this compound in Eimeria.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the in vitro evaluation of this compound against Eimeria. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is essential for the preclinical development of new anticoccidial drugs. Further studies should aim to confirm the hypothesized mechanism of action and to evaluate the efficacy of this compound against a broader range of Eimeria species and in more complex in vitro models, such as intestinal organoids, before proceeding to in vivo trials.
References
- 1. Investigating the effects of essential oils and pure botanical compounds against Eimeria tenella in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of nucleoside antibacterial natural product antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Intramolecular Glycosylation Strategies for the Synthesis of Cytosaminomycin Antibiotics
APPLICATION NOTES AND PROTOCOLS
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and antibiotic development.
Introduction:
Cytosaminomycins are a family of novel anticoccidial antibiotics with a unique disaccharide nucleoside structure.[1] A key feature of these molecules is a 1-(2,6-dideoxyhexopyranosyl)cytosine core, where the 4'-hydroxy group is glycosylated by an amino sugar.[1] The stereoselective synthesis of these complex molecules presents a significant challenge, particularly the formation of the β-selective 2'-deoxyhexopyranosyl nucleoside linkage.[1][2] Intramolecular glycosylation has emerged as a powerful strategy to overcome this hurdle, enabling the efficient and stereocontrolled construction of the cytosaminomycin core.[1][2][3]
This document provides an overview of an intramolecular glycosylation approach for the synthesis of Cytosaminomycin C, summarizing key quantitative data and providing a detailed experimental protocol for the pivotal intramolecular glycosylation step.
Core Concept: Intramolecular Aglycone Delivery
The central strategy involves tethering the pyrimidine base (the aglycone) to the sugar donor. This pre-organization of the reacting partners facilitates a stereoselective intramolecular reaction upon activation of the glycosyl donor, leading to the desired β-glycosidic linkage. This "intramolecular aglycone delivery" approach has been successfully employed in the total synthesis of Cytosaminomycin C.[1][3]
Data Presentation
The following table summarizes the quantitative data for the key intramolecular glycosylation step in the total synthesis of Cytosaminomycin C.[1]
| Reaction Step | Reactant | Product | Yield (%) | Stereoselectivity (β:α) | Byproducts | Reference |
| Intramolecular Glycosylation | C-6 Pyrimidine Sugar | 2-deoxy-β-hexopyranosyl nucleoside | 74 | Exclusive β-formation | C-1 hydrolyzed product (12%) | [1] |
Experimental Protocols
Key Experiment: Intramolecular Glycosylation for the Formation of the 2'-Deoxy-β-hexopyranosyl Nucleoside
This protocol is adapted from the total synthesis of Cytosaminomycin C as reported by Sugimura and Watanabe.[1][3]
Objective: To achieve a stereoselective β-glycosylation via an intramolecular reaction to form the core nucleoside structure of Cytosaminomycin C.
Materials:
-
C-6 Pyrimidine Sugar (the intramolecular glycosylation substrate)
-
Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves 4Å
-
Sodium hydroxide (NaOH) solution, 1 M
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Mixture:
-
To a solution of the C-6 pyrimidine sugar substrate in anhydrous dichloromethane (CH₂Cl₂), add freshly activated powdered molecular sieves 4Å.
-
Cool the mixture to the specified reaction temperature (e.g., -20 °C) under an inert atmosphere.
-
-
Activation of the Thioglycoside:
-
Add a solution of dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) in anhydrous CH₂Cl₂ dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Reaction Quench and Hydrolysis:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the addition of a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Allow the mixture to warm to room temperature and stir vigorously to ensure complete hydrolysis of the intermediate.
-
-
Work-up and Purification:
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-deoxy-β-hexopyranosyl nucleoside.
-
Expected Outcome:
This procedure is expected to yield the desired 2-deoxy-β-hexopyranosyl nucleoside with high β-selectivity.[1] The primary byproduct is typically the C-1 hydrolyzed sugar.[1]
Visualizations
Logical Workflow for Intramolecular Glycosylation in Cytosaminomycin C Synthesis
Caption: Workflow for the intramolecular glycosylation step.
Signaling Pathway Analogy: Stereocontrol in Glycosylation
While Cytosaminomycins themselves are not directly involved in signaling pathways in the traditional sense, the concept of stereocontrol in their synthesis can be analogized to a signaling cascade where specific inputs lead to a defined output.
Caption: Stereocontrol in glycosylation reactions.
References
Application Notes and Protocols: Stille Coupling in the Synthesis of Complex Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While the total synthesis of the Cytosaminomycin core has been successfully achieved, the key bond-forming strategies predominantly feature intramolecular glycosylation reactions rather than Stille couplings. Our extensive search of the chemical literature did not reveal the application of Stille coupling for the construction of the core structure of Cytosaminomycin.
However, the Stille coupling remains a cornerstone of modern organic synthesis, particularly in the construction of complex natural products with sensitive functionalities. This palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide, offers mild reaction conditions and a high degree of functional group tolerance.[1][2]
To illustrate the power and practical application of the Stille coupling in the synthesis of complex antibiotics, this document will focus on its pivotal role in the total synthesis of (+)-Sorangicin A, a potent macrolide antibiotic.[3][4] The synthesis of (+)-Sorangicin A showcases a critical Stille coupling step for the formation of a sensitive (Z,Z,E)-trienoate system, a structural motif challenging to construct by other means.[3][5]
Application Example: Total Synthesis of (+)-Sorangicin A
The total synthesis of (+)-Sorangicin A, accomplished by Smith and coworkers, is a landmark achievement in natural product synthesis. A key challenge in this endeavor was the stereoselective construction of the geometrically complex and sensitive (Z,Z,E)-trienoate moiety.[3][4] The researchers successfully employed a Stille coupling to unite two advanced fragments, demonstrating the reaction's reliability and precision in the late stages of a complex synthesis.[3][5]
Key Stille Coupling Step in (+)-Sorangicin A Synthesis
The crucial Stille coupling reaction involved the union of a vinyl iodide fragment with a (Z,Z)-diene stannane fragment to construct the full (Z,Z,E)-triene system of the natural product.[3][4][5]
Reaction Scheme:
References
Determining the Minimum Inhibitory Concentration (MIC) of Cytosaminomycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cytosaminomycin B, a nucleoside antibiotic belonging to the aminoglycoside class. The MIC is a fundamental measure of an antibiotic's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in assessing the in vitro antimicrobial activity of this compound.
Core Principles
The determination of the MIC of this compound can be primarily achieved through two standardized methods: Broth Microdilution and Agar Dilution . Both methods rely on exposing a standardized bacterial inoculum to serial dilutions of the antibiotic to identify the concentration at which growth is inhibited.
Data Presentation
As no specific MIC data for this compound is publicly available, the following table presents a hypothetical summary of expected results against common quality control (QC) bacterial strains. This illustrates the proper format for data presentation.
| Microorganism | Strain ID | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 4 |
| Staphylococcus aureus | ATCC 29213 | 2 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 |
| Enterococcus faecalis | ATCC 29212 | 16 |
Experimental Protocols
Preparation of this compound Stock Solution
Note: The optimal solvent and stability of this compound have not been empirically determined. Based on the solubility of the related compound, Cytosaminomycin A, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution. Researchers should validate the solubility and stability of this compound in their chosen solvent.
Materials:
-
This compound powder (Molecular Weight: 547.6 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes or vials
Procedure:
-
Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or lower to minimize freeze-thaw cycles. Protect from light.
Broth Microdilution Method
This method involves a serial dilution of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Protocol:
a. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or by measuring the optical density (OD) at 625 nm (typically OD 0.08-0.13). This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/well in the microtiter plate.
b. Preparation of Antibiotic Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add a calculated volume of the this compound stock solution to the first well of each row to achieve twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
c. Inoculation and Incubation:
-
Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Agar Dilution Method
This method involves incorporating this compound into an agar medium at various concentrations.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile petri dishes
-
Sterile saline or PBS
-
Inoculum replicating device (e.g., Steers replicator)
Protocol:
a. Preparation of Antibiotic-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in a suitable sterile diluent.
-
Add a specific volume of each antibiotic dilution to a corresponding volume of molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic dilution to 18 mL of molten agar.
-
Mix thoroughly but gently to avoid air bubbles and pour into sterile petri dishes.
-
Allow the agar to solidify completely.
-
Prepare a growth control plate containing no antibiotic.
b. Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
c. Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.[1]
-
A single colony or a faint haze does not constitute growth.
-
The growth control plate should show confluent growth.
Mandatory Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
Caption: Putative Mechanism of Action for this compound.
References
Application Notes and Protocols for Preclinical Evaluation of Cytosaminomycin B in Poultry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin B is a nucleoside antibiotic produced by Streptomyces sp. with known anticoccidial properties.[1] Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, is a significant economic concern in the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates the development of novel therapeutic agents. These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound as a potential anticoccidial drug in poultry. The protocols outlined below cover in vitro susceptibility and cytotoxicity, in vivo toxicity and efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Proposed Mechanism of Action of this compound
This compound is structurally related to aminoglycoside antibiotics.[1] Aminoglycosides are known to exert their antimicrobial effects by irreversibly binding to the 30S ribosomal subunit of prokaryotes, leading to the inhibition of protein synthesis.[2][3] This binding interferes with the initiation complex, causes misreading of mRNA, and blocks translocation, ultimately resulting in bacterial cell death.[4][5] It is hypothesized that this compound targets a homologous ribosomal structure within the Eimeria parasite, disrupting essential protein synthesis and leading to its anticoccidial activity.
Caption: Proposed mechanism of action of this compound in Eimeria.
In Vitro Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) against Eimeria tenella
Objective: To determine the in vitro efficacy of this compound against Eimeria tenella sporozoites.
Methodology:
-
Cell Culture: Culture Madin-Darby Bovine Kidney (MDBK) cells in 96-well plates until a confluent monolayer is formed.
-
Sporozoite Excystation: Prepare fresh Eimeria tenella sporozoites from sporulated oocysts by enzymatic digestion.
-
Drug Preparation: Prepare a stock solution of this compound and perform serial dilutions to achieve a range of concentrations.
-
Infection and Treatment: Infect the MDBK cell monolayers with the prepared sporozoites. Immediately after infection, add the different concentrations of this compound to the wells. Include positive (anticoccidial drug, e.g., diclazuril) and negative (no drug) controls.
-
Incubation: Incubate the plates at 41°C in a 5% CO2 atmosphere for 48 hours.
-
Assessment: After incubation, quantify the number of intracellular sporozoites or developing merozoites in each well using a suitable method, such as quantitative PCR (qPCR) targeting an Eimeria-specific gene.
-
Data Analysis: The MIC is defined as the lowest concentration of this compound that inhibits 90% (MIC90) of the parasite's development compared to the negative control.
Protocol: Cytotoxicity Assay in a Poultry Cell Line
Objective: To assess the cytotoxic effect of this compound on a relevant poultry cell line.
Methodology:
-
Cell Culture: Seed chicken embryo fibroblast (CEF) cells in 96-well plates and incubate until they reach 80-90% confluency.[6][7]
-
Drug Exposure: Treat the cells with the same range of this compound concentrations used in the MIC assay. Include a vehicle control.
-
Incubation: Incubate the plates for 24 and 48 hours.
-
Viability Assessment: Determine cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI = CC50/MIC90) can then be calculated to assess the therapeutic window.
In Vivo Experimental Design and Protocols
Experimental Workflow
Caption: In vivo experimental workflow for this compound testing.
Protocol: Acute Oral Toxicity Study
Objective: To determine the acute oral toxicity of this compound in broiler chickens.
Methodology:
-
Animals: Use one-day-old broiler chicks.
-
Acclimatization: Acclimatize the birds for 7 days.
-
Dosing: Administer a single oral gavage of this compound at increasing dose levels to different groups of birds. Include a control group receiving the vehicle.
-
Observation: Observe the birds for 14 days for any signs of toxicity, morbidity, and mortality.
-
Data Collection: Record body weight at regular intervals. At the end of the observation period, perform a gross necropsy and collect tissues for histopathological examination.
-
LD50 Calculation: Determine the median lethal dose (LD50).
Protocol: Efficacy Trial against Eimeria Challenge
Objective: To evaluate the in vivo efficacy of this compound in controlling coccidiosis in broiler chickens.
Methodology:
-
Animals and Housing: Use one-day-old broiler chicks, housed in pens with fresh litter.
-
Experimental Groups:
-
Group 1: Uninfected, untreated control.
-
Group 2: Infected, untreated control.
-
Group 3: Infected, treated with a standard anticoccidial drug.
-
Groups 4-6: Infected, treated with graded doses of this compound in the feed.
-
-
Treatment: Provide the respective medicated or non-medicated feed from day 1 to the end of the trial.
-
Infection: On day 14, orally infect all birds (except Group 1) with a known number of sporulated Eimeria tenella oocysts.
-
Data Collection (Days 14-21):
-
Performance: Record daily feed intake, weekly body weight gain, and calculate the feed conversion ratio (FCR).
-
Lesion Scoring: On day 21, euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.
-
Oocyst Shedding: Collect fecal samples from each pen on days 19, 20, and 21 to determine the number of oocysts per gram of feces (OPG).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the different treatment groups.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in broiler chickens.
Methodology:
-
Dosing: Administer a single oral and intravenous dose of this compound to separate groups of cannulated broiler chickens.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Tissue Distribution: At the final time point, euthanize the birds and collect various tissues (liver, kidney, muscle, intestine).
-
Sample Analysis: Analyze the plasma and tissue samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Modeling: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.[8][9]
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Compound | MIC90 against E. tenella (µg/mL) | CC50 on CEF Cells (µg/mL) | Selectivity Index (SI) |
| This compound | |||
| Diclazuril (Control) |
Table 2: In Vivo Efficacy of this compound against Eimeria tenella Challenge
| Treatment Group | Average Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Mean Lesion Score | Oocysts Per Gram (OPG) |
| Uninfected Control | ||||
| Infected Control | ||||
| Diclazuril | ||||
| This compound (Low Dose) | ||||
| This compound (Med Dose) | ||||
| This compound (High Dose) |
Table 3: Pharmacokinetic Parameters of this compound in Broiler Chickens
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (µg/mL) | ||
| Tmax (h) | ||
| AUC (µg·h/mL) | ||
| Half-life (t½) (h) | ||
| Bioavailability (%) |
Mandatory Visualizations
Logical Relationship of Experimental Phases
Caption: Go/No-Go decision-making workflow for drug development.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journalworlds.com [journalworlds.com]
- 7. static.igem.org [static.igem.org]
- 8. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cytosaminomycin B Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Cytosaminomycin B from Streptomyces fermentation. The guidance is based on established principles for secondary metabolite production in Streptomyces species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
This compound is a nucleoside antibiotic.[1] It is a secondary metabolite produced by certain strains of Streptomyces, such as Streptomyces sp. KO-8119.[1] Like many secondary metabolites from Streptomyces, its production typically occurs during the late logarithmic or stationary phase of growth.[2][3]
Q2: What are the key factors influencing the yield of secondary metabolites like this compound in Streptomyces fermentation?
The production of secondary metabolites in Streptomyces is a complex process influenced by a variety of physiological and nutritional factors.[4][5] Key areas for optimization include:
-
Medium Composition: The type and concentration of carbon, nitrogen, and phosphate sources are critical.[6][7] Trace elements also play a vital role as cofactors for biosynthetic enzymes.[6]
-
Fermentation Parameters: Physical conditions such as pH, temperature, dissolved oxygen (DO), and agitation rate must be carefully controlled.[3][8]
-
Inoculum Quality: The age, size, and physiological state of the seed culture can significantly impact the final product yield.[9]
Q3: How can I systematically optimize the fermentation medium for higher yield?
Medium optimization is a crucial step for enhancing production.[6] A common approach is the one-factor-at-a-time (OFAT) method, where individual components are varied while others are kept constant. For more complex interactions, statistical methods like Response Surface Methodology (RSM) can be employed to identify the optimal concentrations of key components.[9][10] Key components to evaluate include various carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).[5][6][7][9]
Q4: What is the typical timeline for secondary metabolite production in a Streptomyces batch fermentation?
The production of secondary metabolites like this compound generally begins after the primary growth phase. The optimal incubation time can vary significantly between strains and under different conditions, but it often falls within a range of 7 to 14 days.[11][12][13] It is essential to perform a time-course study to determine the peak production period for your specific strain and conditions. Production may start after 4-7 days, peak around 8-12 days, and then decline.[11][13]
Troubleshooting Guide
This guide addresses common problems encountered during Streptomyces fermentation for this compound production.
Problem 1: Very low or no production of this compound.
| Potential Cause | Troubleshooting Action |
| Incorrect Strain or Strain Degeneration | Verify the identity of your Streptomyces strain using 16S rRNA sequencing. If the strain has been subcultured repeatedly, it may have lost productivity. Revive a fresh culture from a frozen stock.[6] |
| Inadequate Inoculum | Ensure your seed culture is healthy and in the late logarithmic to early stationary phase of growth. Standardize the inoculum size, typically between 5-10% (v/v).[6][9] |
| Suboptimal Medium Composition | Prepare the fermentation medium precisely according to the protocol.[6] Test different carbon and nitrogen sources to find the most suitable for your strain. Glucose, starch, soybean meal, and yeast extract are common starting points.[6][8][9] |
| Contamination | Visually inspect the culture for any signs of contamination (e.g., unusual morphology, odor). Use microscopy and plating on selective media to check for foreign microbes. |
Problem 2: Inconsistent yield between fermentation batches.
| Potential Cause | Troubleshooting Action |
| Variability in Inoculum | Standardize the entire inoculum preparation procedure, including the age and physiological state of the seed culture.[6] |
| Inconsistent Medium Components | Use high-purity, consistent sources for all medium components. If possible, prepare a large single batch of the basal medium to be used across multiple experiments.[6] |
| Fluctuations in Fermentation Parameters | Ensure that parameters like pH, temperature, and agitation speed are tightly controlled and monitored throughout the fermentation process and are identical for each batch.[6] |
Problem 3: Yield is initially good but decreases over time.
| Potential Cause | Troubleshooting Action |
| Product Degradation | The target compound may be unstable under the fermentation conditions. Harvest the culture at the point of maximum yield, as determined by a time-course experiment.[11] Consider adjusting the pH or temperature post-peak production to improve stability. |
| Nutrient Limitation | Essential nutrients may be depleted late in the fermentation. Consider fed-batch strategies where key nutrients are added during the production phase. |
| Accumulation of Toxic Byproducts | Toxic metabolites can accumulate and inhibit further production. Optimizing the medium or fermentation strategy (e.g., fed-batch) can sometimes mitigate this issue. |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize typical ranges for key fermentation parameters based on studies of secondary metabolite production in various Streptomyces species. These should be used as a starting point for the optimization of this compound production.
Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Yield
| Nutrient Source | Component | Typical Concentration (g/L) | Notes |
| Carbon Source | Glucose | 10 - 40 | A readily available source, but high concentrations can sometimes cause catabolite repression.[9][14] |
| Soluble Starch | 10 - 25 | Often supports robust secondary metabolite production.[9][15][16] | |
| Glycerol | 10 - 15 | Can be an excellent carbon source, sometimes leading to higher yields than sugars.[5] | |
| Nitrogen Source | Soybean Meal | 10 - 25 | A complex nitrogen source that provides amino acids and peptides, often enhancing yield.[8][9] |
| Yeast Extract | 2 - 10 | Provides vitamins and growth factors in addition to nitrogen.[13] | |
| Peptone | 0.5 - 5 | A good source of organic nitrogen.[7] | |
| Potassium Nitrate | 1 - 2 | An effective inorganic nitrogen source for some strains.[11] |
Table 2: Influence of Physical Parameters on Fermentation
| Parameter | Typical Optimal Range | Notes |
| pH | 6.5 - 8.0 | The optimal pH for Streptomyces growth is typically near neutral.[6][8][13] Initial pH should be set accordingly, and it should be monitored during fermentation. |
| Temperature (°C) | 28 - 37 | Most Streptomyces species are mesophilic. The optimal temperature for growth may not always be the same as for secondary metabolite production.[8][11] |
| Incubation Period (days) | 7 - 14 | Production often peaks in the stationary phase. A time-course study is essential.[8][11][12][13] |
| Agitation (rpm) | 150 - 250 | Crucial for maintaining aeration and nutrient distribution. Excessive shear can damage mycelia.[8][11] |
| Inoculum Size (% v/v) | 4 - 10 | A low inoculum can lead to a long lag phase, while a high inoculum can lead to rapid nutrient depletion.[9][10][17] |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for optimizing this compound production follows a logical sequence from culture preparation to final analysis.
Caption: Workflow for this compound production and optimization.
Troubleshooting Logic for Low Yield
When encountering low product yield, a systematic approach to troubleshooting is essential. The following diagram outlines a logical decision-making process to identify the root cause.
Caption: Decision tree for troubleshooting low product yield.
Protocol 1: Seed Culture and Inoculum Preparation
This protocol details the preparation of a standardized inoculum for fermentation.
-
Strain Revival: Aseptically retrieve a vial of the Streptomyces strain from -80°C frozen stock. Thaw the vial and streak the culture onto a suitable agar medium (e.g., ISP-2 or Yeast Extract-Malt Extract Agar).
-
Incubation: Incubate the plate at 28-30°C for 7-10 days, or until sufficient sporulation or mycelial growth is observed.
-
Seed Culture Preparation: Prepare a 250 mL flask containing 50 mL of seed culture medium (e.g., ISP-2 broth).
-
Inoculation: Aseptically transfer a loopful of spores or a small agar plug of mycelial growth from the plate into the seed culture flask.
-
Incubation of Seed Culture: Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 48-96 hours.[9] The optimal seed age should be determined experimentally; a 5-day seed age has been found to be effective for some Streptomyces species.[9]
-
Inoculation of Production Medium: Use the seed culture to inoculate the production medium at a volume of 5-10% (v/v).[6][9]
Protocol 2: Shake Flask Batch Fermentation
This protocol describes a typical batch fermentation process at the lab scale.
-
Medium Preparation: Prepare the optimized production medium in baffled flasks (e.g., 100 mL of medium in a 500 mL flask).[13] Sterilize by autoclaving.
-
Inoculation: Aseptically inoculate the production medium with the prepared seed culture as described in Protocol 1.
-
Incubation: Place the flasks in a temperature-controlled incubator shaker. Maintain the optimal temperature (e.g., 28-37°C) and agitation speed (e.g., 200-250 rpm).[8][11]
-
Time-Course Sampling: Over a period of 14 days, aseptically withdraw samples at regular intervals (e.g., every 24 or 48 hours).
-
Analysis: For each sample, measure the pH and determine the biomass (dry cell weight). Extract the supernatant or mycelium to quantify the this compound yield, typically using High-Performance Liquid Chromatography (HPLC).
Protocol 3: Extraction and Biomass Determination
This protocol outlines the steps for product extraction and biomass measurement.
-
Harvesting: Centrifuge a known volume of the culture broth (e.g., 50 mL) at 4000-5000 rpm for 20 minutes to separate the mycelium from the supernatant.[9][18]
-
Biomass (Dry Cell Weight) Determination:
-
Extraction of this compound:
-
This compound is a polar molecule. The extraction method should be chosen accordingly.
-
Supernatant Extraction: If the product is primarily extracellular, the supernatant can be extracted. Mix the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or butanol) in a separating funnel.[13][18][19]
-
Mycelial Extraction: If the product is intracellular, the mycelial pellet should be extracted. Resuspend the pellet in a solvent like methanol and use sonication or vigorous shaking to lyse the cells and solubilize the compound.[9]
-
Concentration: After extraction, separate the organic phase and concentrate it using a rotary evaporator to obtain the crude extract.[19][20] This crude extract can then be further purified and analyzed.
-
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ecology.nottingham.ac.uk [ecology.nottingham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Navigating the Synthesis of Cytosaminomycin B: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like Cytosaminomycin B presents a formidable challenge. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in α-(1→4)-glycosidic linkage formation | - Inappropriate choice of glycosyl donor or acceptor. - Suboptimal reaction conditions (temperature, solvent, promoter). - Steric hindrance. | - Employ glycosyl N-phenyltrifluoroacetimidate or thioglycoside donors. - Optimize temperature and solvent polarity. Consider using promoters like trimethylsilyl trifluoromethanesulfonate (TMSOTf). - Evaluate the steric bulk of protecting groups on both the donor and acceptor. |
| Poor stereoselectivity (formation of β-linkage instead of α) | - Lack of neighboring group participation to direct the α-stereochemistry. - Use of a participating protecting group at the C-2 position of the glycosyl donor. | - Utilize a non-participating protecting group (e.g., a benzyl ether) at the C-2 position of the glycosyl donor to favor the formation of the α-anomer through the anomeric effect. |
| Failure or low yield of Gold(I)-catalyzed N-glycosylation | - Incorrect 3-O-protecting group on the 2-deoxydisaccharide donor. - Inactive gold(I) catalyst. - Unfavorable reaction kinetics. | - The 3-O-protecting group is crucial for a successful N-glycosylation. A benzyl-type protecting group is often preferred over an acetyl group to prevent the formation of undesired byproducts. - Ensure the use of an active and appropriately ligated gold(I) catalyst, such as (Ph3P)AuCl with a silver salt co-catalyst. - Optimize reaction temperature and time. |
| Formation of the α-anomer during N-glycosylation | - Reaction proceeding through an SN1-like pathway with a dissociated oxocarbenium ion intermediate. | - Employ reaction conditions that favor an SN2-like pathway. This can include the use of specific ligands on the gold(I) catalyst and careful control of the solvent system. |
| Difficulty in final deprotection steps | - Protecting groups are not orthogonal, leading to the cleavage of multiple groups simultaneously. - Harsh deprotection conditions causing degradation of the target molecule. | - Plan the synthesis with an orthogonal protecting group strategy from the outset. For example, use benzyl ethers (removable by hydrogenolysis), silyl ethers (removable by fluoride ions), and base-labile acyl groups. - Employ mild deprotection conditions. For example, use palladium on carbon with a hydrogen source for debenzylation. |
| Formation of complex byproduct mixtures | - Side reactions occurring at various stages of the synthesis. - Instability of intermediates. | - Carefully monitor reactions by TLC or LC-MS to identify the formation of byproducts. - Purify intermediates at each step to prevent the accumulation of impurities. - Adjust reaction conditions to minimize side reactions (e.g., lower temperature, shorter reaction times). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: A crucial and often challenging step is the gold(I)-catalyzed N-glycosylation to form the 2-deoxy-β-nucleoside. The success of this reaction is highly dependent on the choice of the 3-O-protecting group on the disaccharide donor.
Q2: How does the 3-O-protecting group influence the N-glycosylation reaction?
A2: The electronic and steric properties of the 3-O-protecting group can significantly impact the stability of the glycosyl donor and the transition state of the glycosylation reaction. A participating group like an acetate can lead to the formation of stable orthoesters or other byproducts, inhibiting the desired N-glycosylation. In contrast, a non-participating group like a benzyl ether can facilitate the desired reaction pathway.
Q3: What are the best practices for achieving a high yield of the α-(1→4)-glycosidic linkage?
A3: To favor the formation of the α-(1→4)-glycosidic linkage, it is advisable to use a glycosyl donor with a non-participating protecting group at the C-2 position. The reaction should be performed under conditions that promote the anomeric effect, such as in a non-polar solvent.
Q4: What are some common side products observed during the synthesis?
A4: During the N-glycosylation step, if a participating protecting group is used at the 3-O position, the formation of stable orthoester byproducts can be a significant issue. In the final deprotection steps, incomplete removal of protecting groups or degradation of the sensitive nucleoside structure can lead to a mixture of related impurities.
Experimental Protocols
Key Experiment: Gold(I)-Catalyzed N-Glycosylation
This protocol is a general guideline based on successful syntheses in the amicetin family.
Materials:
-
2-deoxydisaccharide donor with a 3-O-benzyl protecting group
-
Silylated cytosine derivative
-
Gold(I) chloride-triphenylphosphine complex [(Ph3P)AuCl]
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the 2-deoxydisaccharide donor, silylated cytosine, and freshly activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous DCM.
-
In a separate flask, prepare the gold(I) catalyst by dissolving (Ph3P)AuCl and AgOTf in anhydrous DCM.
-
Slowly add the catalyst solution to the reaction mixture at the appropriate temperature (this may range from -78 °C to room temperature, optimization is required).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine).
-
Filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Visualizing the Synthesis Workflow
To aid in understanding the key stages and decision points in the synthesis of this compound, the following diagrams illustrate the overall workflow and the critical N-glycosylation step.
Caption: Overall synthetic workflow for this compound.
Caption: Decision logic for 3-O-protecting group selection in N-glycosylation.
Improving the stability and solubility of Cytosaminomycin B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cytosaminomycin B.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
Problem: You are observing low solubility or precipitation when trying to dissolve this compound in aqueous buffers for your experiments.
Background: this compound, like its analogue Cytosaminomycin A, is known to be insoluble in water. This is a common challenge with many complex natural products. The following steps can help you troubleshoot and improve its solubility.
Troubleshooting Steps:
-
Solvent Selection:
-
Initial Dissolution: Prepare a concentrated stock solution in an appropriate organic solvent. Cytosaminomycin A is soluble in Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and Chloroform (CHCl3). It is recommended to start with DMSO.
-
Working Solution: The stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could affect your experimental results (typically <1% v/v).
-
-
pH Adjustment:
-
The amino groups in the aminoglycoside structure of this compound suggest that its solubility may be pH-dependent.
-
Acidic pH: Try dissolving the compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). Protonation of the amino groups can increase aqueous solubility.
-
Alkaline pH: While less common for aminoglycosides, in some cases, alkaline conditions might improve the solubility of specific compounds. However, be aware that the activity of some aminoglycosides can be affected by pH[1][2][3][4].
-
-
Use of Co-solvents and Excipients:
-
Co-solvents: If your experimental system allows, the inclusion of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final buffer can help maintain solubility.
-
Cyclodextrins: These are used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility[5]. Consider using cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of this compound.
-
Experimental Workflow for Improving Solubility:
References
- 1. The pH-dependent influence of aminoglycoside antibiotics on iodohippurate accumulation in rabbit renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pH-mediated potentiation of aminoglycosides kills bacterial persisters and eradicates in vivo biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cytosaminomycin B bioassay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Cytosaminomycin B bioassays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside antibiotic belonging to the aminoglycoside class, produced by Streptomyces sp.[1]. Like other aminoglycosides, its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by binding to the 16S ribosomal RNA within the 30S ribosomal subunit[2][3]. This binding interferes with the translation process, causing misreading of mRNA codons and leading to the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death[2].
Q2: Which bioassay methods are suitable for determining the antimicrobial activity of this compound?
Standard antimicrobial susceptibility testing (AST) methods are appropriate for this compound. These include:
-
Broth Microdilution: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism[4][5].
-
Agar Disk Diffusion (Kirby-Bauer Test): A qualitative method where a disk impregnated with this compound is placed on an agar plate inoculated with the test organism. The diameter of the resulting zone of inhibition is measured to determine susceptibility[6][7][8].
-
Agar Well Diffusion: Similar to disk diffusion, but a solution of this compound is placed into a well cut into the agar[6][7].
The choice of method depends on the specific requirements of the experiment, such as the need for quantitative data (MIC) or a qualitative screening of activity.
Q3: What are the critical factors that can introduce variability into this compound bioassay results?
Variability in bioassay results can be attributed to a range of factors related to the experimental setup and execution. These factors can be broadly categorized as follows:
| Factor Category | Specific Parameters Affecting Bioassay Results |
| Inoculum Preparation | Inoculum density (too high or too low), age of the bacterial culture, and improper standardization (e.g., McFarland standard).[4][9][10] |
| Growth Medium | Composition of the agar or broth (e.g., Mueller-Hinton), pH level, cation concentrations (especially important for aminoglycosides), and agar depth.[7][9][11][12] |
| Incubation Conditions | Temperature, duration, and atmospheric conditions (e.g., CO2 levels).[7][11] |
| Antibiotic Properties | Solubility and diffusion characteristics of this compound in the agar, and the stability of the compound.[8][11] |
| Operator Error | Inconsistent pipetting, improper disk/well placement, incorrect measurement of inhibition zones, and subjective interpretation of growth inhibition.[10][12] |
Troubleshooting Guide
Problem 1: Inconsistent or no zones of inhibition in agar diffusion assays.
| Possible Cause | Troubleshooting Step |
| Inoculum too heavy | Ensure the inoculum is standardized to a 0.5 McFarland standard. An overly dense inoculum can overwhelm the antibiotic, leading to smaller or absent zones.[10] |
| Improper disk saturation or well filling | Ensure disks are properly saturated with the correct concentration of this compound and that the specified volume is added to wells.[7] |
| Agar depth is incorrect | The depth of the agar should be uniform (typically 4 mm). Agar that is too thick will slow diffusion and reduce zone size.[7] |
| Degradation of this compound | Prepare fresh stock solutions of the antibiotic. Verify the storage conditions and shelf-life of the compound. |
| Low solubility/diffusion of the compound | As a polar aminoglycoside, this compound should diffuse well in aqueous agar. However, if a non-standard solvent is used, it may interfere with diffusion.[11] |
Problem 2: High variability in Minimum Inhibitory Concentration (MIC) values from broth microdilution assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate inoculum concentration | Prepare the final inoculum in the broth to the recommended concentration (e.g., 5 x 10^5 CFU/mL).[13][14] |
| Contamination | Use aseptic techniques throughout the procedure. Check the negative control wells for any signs of growth.[10] |
| Incorrect reading of results | Read the MIC as the lowest concentration with no visible growth. Use a reading mirror or a spectrophotometer for consistency.[10][13] Skipping wells (growth in a higher concentration well but not in a lower one) may indicate contamination or resistant subpopulations and requires a repeat of the test.[15] |
| Inaccurate serial dilutions | Ensure accurate and consistent pipetting when preparing the serial dilutions of this compound. |
| Medium composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the concentration of divalent cations like Ca2+ and Mg2+ can significantly affect the activity of aminoglycosides. |
Problem 3: Colonies appearing within the zone of inhibition.
| Possible Cause | Troubleshooting Step |
| Mixed or contaminated culture | Streak the original culture onto a fresh plate to ensure it is pure. |
| Presence of a resistant subpopulation | Select colonies from within the zone and re-test their susceptibility to confirm resistance. |
| Inoculum prepared from a mixed-morphology plate | Ensure that only well-isolated colonies of the same morphology are selected for inoculum preparation.[16] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO) at a concentration that is at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells except the first column. In the first and second columns, add 100 µL of the this compound working solution. Perform a 2-fold serial dilution by transferring 50 µL from the second column to the third, and so on, until the desired concentration range is achieved. Discard the final 50 µL from the last dilution well.
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10]
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (wells with inoculum but no antibiotic) and a negative control (wells with broth only).[13]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13][14]
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Agar Disk Diffusion Assay
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of 4 mm. Allow the plates to solidify and dry.
-
Inoculum Preparation: Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[16]
-
Disk Application: Aseptically apply paper disks (6 mm diameter) impregnated with a known concentration of this compound onto the surface of the agar. Ensure the disks are in firm contact with the agar.
-
Incubation: Incubate the plates in an inverted position at 35-37°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.
Visualizations
Caption: A generalized workflow for antimicrobial susceptibility testing.
Caption: The mechanism of action of this compound.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 7. Overview on Strategies and Assays for Antibiotic Discovery [mdpi.com]
- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. apec.org [apec.org]
- 11. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Cytosaminomycin B Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing media for enhanced Cytosaminomycin B production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general structure?
This compound is a nucleoside antibiotic produced by Streptomyces amakusaensis KO-8119.[1] It belongs to the same family as amicetin and oxyplicacetin.[2] Structurally, it is characterized by a disaccharide moiety linked to a cytosine core, with a specific carboxylic acid side chain.[2] In this compound, this side chain is 4-methylaminobenzoic acid.[2]
Q2: What are the key considerations for developing a production medium for Streptomyces?
The composition of the fermentation medium is critical for the production of secondary metabolites like this compound. Key factors to consider include the choice of carbon and nitrogen sources, mineral salts, and the initial pH of the medium. Streptomyces species often respond well to complex carbon sources like starches and glucose, and organic nitrogen sources such as soybean meal, yeast extract, and peptone.[3][4][5]
Q3: Which analytical methods are suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of antibiotics like this compound. A reverse-phase column (e.g., C18) coupled with a PDA or UV detector is typically used.[6] Due to the polar nature of aminoglycosides, a mobile phase with a suitable buffer and organic modifier (e.g., acetonitrile or methanol) is required for good separation.[7][8] Mass spectrometry (LC-MS/MS) can also be employed for higher sensitivity and specificity.[8]
Q4: What are the typical fermentation parameters for Streptomyces species?
For optimal growth and secondary metabolite production, Streptomyces species are generally cultured at a temperature between 28-30°C and a pH range of 6.5-8.0.[9] Agitation and aeration are also crucial, with typical shaker speeds ranging from 150 to 250 rpm for flask cultures.[3][5][10] The incubation period for antibiotic production can vary significantly, often ranging from 7 to 14 days.[3][9]
Troubleshooting Guides
Problem 1: Low or no production of this compound.
This is a common issue that can be addressed by systematically evaluating several factors.
-
Caption: Troubleshooting workflow for low this compound yield.
Detailed Steps:
-
Verify Strain Integrity:
-
Culture Purity: Streak the culture on a suitable agar medium to check for contamination.
-
Strain Viability: Ensure that the inoculum is healthy and in the correct growth phase. A fresh spore suspension or a vegetative inoculum from a seed culture is recommended.[4]
-
-
Assess Media Components:
-
Carbon Source: The type and concentration of the carbon source can significantly impact yield. Consider screening different carbon sources as described in the OFAT protocol below.
-
Nitrogen Source: The C:N ratio is crucial. An imbalance can lead to poor growth or repression of secondary metabolism.
-
Precursor Availability: The biosynthesis of this compound requires specific precursors, such as those for the cytosine ring, the deoxysugars, and 4-methylaminobenzoic acid. Ensure the medium is not deficient in these building blocks. The biosynthesis of the related amicetin involves p-aminobenzoic acid (PABA) derived from the shikimate pathway.
-
-
Optimize Fermentation Conditions:
-
pH: The pH of the medium can drift during fermentation. Monitor and, if necessary, control the pH.
-
Aeration and Agitation: Inadequate oxygen supply can be a limiting factor. Ensure sufficient agitation and use baffled flasks for better aeration.[10]
-
-
Validate Analytical Method:
-
Confirm that your HPLC or other quantification method is sensitive and calibrated correctly. Run a standard curve with a known concentration of a related compound if a this compound standard is unavailable.
-
Problem 2: Inconsistent this compound yields between batches.
Batch-to-batch variability is often due to a lack of consistency in the experimental setup.
-
Caption: Workflow for addressing inconsistent production yields.
Detailed Steps:
-
Standardize Inoculum: Use a consistent method for inoculum preparation, including the age of the culture and the number of spores or cell density.
-
Consistent Media Preparation: Weigh all components accurately. If using complex media components like yeast extract or soybean meal, be aware of potential lot-to-lot variability from the supplier.
-
Calibrate Equipment: Regularly calibrate pH meters, balances, and ensure that incubators and shakers are maintaining the set temperature and speed.
Data Presentation
The following tables provide examples of basal and optimized media compositions for Streptomyces species, which can serve as a starting point for this compound production.
Table 1: Basal Media Compositions for Streptomyces Fermentation
| Component | Concentration (g/L) | Reference Medium |
| Soluble Starch | 20 | ISP Medium 4 |
| Glucose | 20 | GSS Medium[1] |
| Soybean Meal | 25 | GSS Medium[1] |
| Yeast Extract | 4 | ISP Medium 2[3] |
| Malt Extract | 10 | ISP Medium 2[3] |
| K₂HPO₄ | 1 | Neomycin Production Medium[4] |
| MgSO₄·7H₂O | 0.025 | Neomycin Production Medium[4] |
| CaCO₃ | 2-3 | [3][4] |
| NaCl | 2 | [9] |
| Initial pH | 7.0 - 7.2 | [4][9] |
Table 2: Example of Media Optimization Results for a Streptomyces Product
This table illustrates the outcome of a response surface methodology (RSM) optimization for chrysomycin A production by a Streptomyces strain. A similar approach can be applied to optimize this compound production.
| Component | Initial Concentration (g/L) | Optimized Concentration (g/L) | % Increase in Yield |
| Glucose | 20 | 39.28 | ~60%[3] |
| Corn Starch | 5 | 20.66 | |
| Soybean Meal | 10 | 15.48 | |
| CaCO₃ | 2 | 2.00 |
Experimental Protocols
1. One-Factor-at-a-Time (OFAT) Media Optimization
This method involves systematically changing one variable at a time to determine its effect on production.
-
Objective: To identify the optimal concentration of a single medium component.
-
Procedure:
-
Prepare a basal fermentation medium (refer to Table 1).
-
Set up a series of flasks where the concentration of one component (e.g., glucose) is varied while all other components are kept constant. For example: 10 g/L, 20 g/L, 30 g/L, 40 g/L, 50 g/L glucose.
-
Inoculate all flasks with a standardized inoculum of S. amakusaensis KO-8119.
-
Incubate under standard fermentation conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 10-14 days).
-
At the end of the fermentation, harvest the broth and quantify the this compound concentration using HPLC.
-
Repeat this process for other key media components (e.g., nitrogen source, key minerals).
-
2. Response Surface Methodology (RSM) for Media Optimization
RSM is a statistical approach that allows for the evaluation of multiple parameters and their interactions.[3]
-
Objective: To determine the optimal concentrations of several media components simultaneously and understand their interactions.
-
Procedure:
-
Screening (Plackett-Burman Design): Identify the most significant factors affecting production from a larger list of potential variables.
-
Optimization (Central Composite or Box-Behnken Design): Once the key factors are identified, use a design like the Box-Behnken design to explore the quadratic response surface and find the optimal levels for these factors.[3] This involves running a set of experiments with different combinations of the selected factors at varying levels.
-
Data Analysis: Use statistical software (e.g., Design-Expert) to analyze the results, fit a polynomial equation to the data, and generate response surface plots to visualize the relationship between variables and the response (this compound yield).
-
3. HPLC Quantification of this compound (General Protocol)
This is a general reverse-phase HPLC method that can be adapted for this compound quantification.
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a PDA or UV detector.
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or butanol).
-
Evaporate the organic solvent under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the absorbance maximum of this compound (likely in the range of 260-280 nm based on the cytosine chromophore).
-
Quantification: Create a calibration curve using a purified standard of this compound or a closely related compound.
-
Biosynthetic Pathway
The exact biosynthetic pathway for this compound has not been fully elucidated. However, based on the closely related antibiotic amicetin, a proposed pathway can be outlined.
-
Caption: Proposed biosynthetic pathway for this compound.
The proposed pathway involves three main branches:
-
Formation of the cytosine nucleoside core , likely starting from cytidine monophosphate (CMP).
-
Synthesis of the two deoxysugars , D-amosamine and D-amicetose, from a glucose precursor.
-
Formation of the 4-methylaminobenzoic acid side chain , which likely originates from the shikimate pathway via chorismate and p-aminobenzoic acid (PABA).
These components are then assembled by glycosyltransferases and acyltransferases to form the final this compound molecule.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Troubleshooting the Genetic Instability of Cytosaminomycin B Producing Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cytosaminomycin B producing strains. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the genetic instability of these strains, which can impact experimental reproducibility and product yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
A1: this compound is a nucleoside antibiotic with anticoccidial properties.[1][2] It is part of a series of related compounds (Cytosaminomycins A, C, and D) produced by the soil bacterium Streptomyces amakusaensis KO-8119.[1] These compounds are structurally related to other nucleoside antibiotics like oxyplicacetin.[2]
Q2: What are the common signs of genetic instability in this compound producing strains?
A2: While specific data on S. amakusaensis KO-8119 is limited, signs of genetic instability in Streptomyces species are well-documented and likely applicable. These include:
-
Sectoring of colonies: Appearance of distinct morphological sectors within a single colony, which may differ in pigmentation, sporulation, or texture.
-
Loss of antibiotic production: A noticeable decline or complete loss of this compound production over successive generations or in scaled-up cultures.
-
Altered morphology: Changes in colony morphology, such as a transition from a sporulating, fuzzy phenotype to a smooth, non-sporulating "bald" phenotype.
-
Emergence of auxotrophic mutants: Spontaneous mutants that require specific nutrients for growth may arise at a higher than expected frequency.
Q3: Why are Streptomyces strains prone to genetic instability?
A3: Streptomyces have complex, linear chromosomes with terminal inverted repeats, which are inherently less stable than the circular chromosomes of many other bacteria.[3][4] This can lead to a high frequency of spontaneous large deletions, DNA amplifications, and other genomic rearrangements.[3][4][5][6] These rearrangements can affect the biosynthetic gene clusters (BGCs) responsible for secondary metabolite production, such as the one for this compound.
Q4: Can culture conditions affect the genetic stability of my this compound producing strain?
A4: Yes, culture conditions can significantly impact genetic stability. Stressful conditions can increase the rate of genetic rearrangements. Factors to consider include:
-
Sub-optimal media components: Nutrient limitations or imbalances can act as a selective pressure for faster-growing, non-producing mutants.
-
Inappropriate aeration and agitation: Poor oxygen supply can affect the overall physiology and secondary metabolism of Streptomyces.
-
Repeated subculturing: Extensive subculturing can lead to the accumulation of spontaneous mutations and the selection of non-producing variants.
Troubleshooting Guides
Problem 1: Gradual or Sudden Loss of this compound Production
This is a common issue stemming from strain degeneration.
Possible Causes:
-
Deletions or mutations within the this compound biosynthetic gene cluster (BGC).
-
Mutations in regulatory genes that control the expression of the BGC.
-
Overgrowth of non-producing mutants in the population.
Troubleshooting Steps:
-
Go back to a low-passage stock: Always maintain cryopreserved stocks of your high-producing strain from early passages. When you observe a decline in production, start a new culture from a fresh vial.
-
Screen individual colonies: Plate your culture to obtain single colonies. Pick and screen multiple individual colonies for this compound production to identify high-producing isolates.
-
Optimize culture medium: Ensure your production medium is not limiting for key precursors. Experiment with different carbon and nitrogen sources.
-
Molecular analysis (Advanced):
-
PCR screening: Design primers for key genes within the this compound BGC (if the sequence is known or can be inferred from related clusters like amicetin). Use PCR to screen for the presence of these genes in your low-producing variants.
-
Pulsed-Field Gel Electrophoresis (PFGE): This technique can be used to visualize large-scale genomic rearrangements or deletions by comparing the genomic DNA of high and low-producing strains.
-
Problem 2: High Morphological Variability in Cultures
Inconsistent colony morphology is often a visual indicator of underlying genetic instability.
Possible Causes:
-
Spontaneous genomic rearrangements affecting genes involved in differentiation and sporulation.
-
Contamination with other microorganisms.
Troubleshooting Steps:
-
Verify culture purity: Streak for single colonies on a rich medium and examine colony morphology. Perform Gram staining and 16S rRNA sequencing to confirm the identity of your strain.
-
Spore preparation and storage: If your strain sporulates, prepare spore stocks. Spores are generally more genetically stable than mycelial fragments for long-term storage and culture initiation.
-
Minimize vegetative subculturing: Avoid repeated transfer of mycelial fragments from one liquid culture to another. Instead, start new cultures from spore stocks whenever possible.
Experimental Protocols
Protocol 1: Preparation of Streptomyces Spore Stocks
Objective: To create a stable, long-term stock of a this compound producing strain.
Materials:
-
Solid agar medium that promotes sporulation (e.g., ISP2, SFM)
-
Sterile distilled water
-
Sterile cotton swabs
-
Sterile glycerol
-
Cryovials
Methodology:
-
Inoculate a suitable solid agar medium with your Streptomyces strain and incubate at the optimal temperature (typically 28-30°C) until confluent growth and sporulation are observed (usually 7-14 days).
-
Aseptically add 5-10 mL of sterile distilled water to the surface of the agar plate.
-
Gently scrape the surface of the sporulating culture with a sterile cotton swab to release the spores into the water, creating a spore suspension.
-
Transfer the spore suspension to a sterile tube.
-
To separate spores from mycelial fragments, you can filter the suspension through a sterile cotton plug.
-
Add sterile glycerol to the spore suspension to a final concentration of 20% (v/v).
-
Aliquot the spore suspension into cryovials.
-
Store the cryovials at -80°C for long-term storage.
Protocol 2: Screening for Loss of Biosynthetic Genes via PCR
Objective: To quickly assess if a loss in production is due to the deletion of key biosynthetic genes. (Note: This is a generalized protocol as the specific this compound BGC sequence is not publicly available. Primer design would be based on homologous genes from related pathways like amicetin biosynthesis).
Materials:
-
Genomic DNA extraction kit for Gram-positive bacteria
-
PCR primers for target genes (e.g., a putative glycosyltransferase or peptide synthetase within the BGC)
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Methodology:
-
Extract genomic DNA from both the high-producing parent strain and the low-producing or non-producing variant(s).
-
Quantify the genomic DNA and normalize the concentration for all samples.
-
Set up PCR reactions for each genomic DNA sample using primers for your target gene(s). Include a positive control (e.g., primers for the 16S rRNA gene) to ensure DNA quality is suitable for PCR.
-
Run the PCR program with appropriate annealing temperatures and extension times for your primers and target amplicon size.
-
Analyze the PCR products by agarose gel electrophoresis. The absence of a PCR product for a biosynthetic gene in the variant strain, while present in the parent strain and the positive control, would suggest a deletion event.
Data Presentation
Table 1: Hypothetical Comparison of High-Producing vs. Degenerated Strain
| Feature | High-Producing Strain | Degenerated Strain |
| This compound Titer (µg/mL) | 150 ± 20 | < 5 |
| Colony Morphology | Raised, wrinkled, grey spores | Flat, smooth, white/yellow |
| Sporulation | Abundant | Absent or sparse |
| PCR of Biosynthetic Gene X | Present | Absent |
| PCR of 16S rRNA Gene | Present | Present |
Visualizations
Workflow for Investigating Genetic Instability
Below is a diagram illustrating a logical workflow for troubleshooting the loss of this compound production.
Caption: Workflow for troubleshooting loss of production.
Regulatory Cascade for Secondary Metabolite Production
This generalized diagram illustrates the hierarchical regulation of antibiotic biosynthesis in Streptomyces, which is relevant to this compound production.
Caption: Simplified regulatory cascade in Streptomyces.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic instability of the Streptomyces chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic instability in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA amplification and genetic instability in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome rearrangement and genetic instability in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Cytosaminomycin B in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Cytosaminomycin B in solution. As a nucleoside antibiotic, its stability can be influenced by various factors during experimental procedures.[1] This guide aims to address potential issues to ensure the integrity of your research.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity of this compound solution upon storage. | pH-mediated hydrolysis: The glycosidic bond in the nucleoside structure or the amide linkage to 4-methylaminobenzoic acid may be susceptible to hydrolysis under acidic or alkaline conditions.[2] | - Maintain the pH of the solution within a neutral range (pH 6-8), unless the experimental protocol requires otherwise. - Use buffered solutions to maintain a stable pH. - If pH excursions are necessary, minimize the duration of exposure. |
| Oxidation: The aromatic amine and other functional groups in the molecule could be prone to oxidation, especially in the presence of oxygen, metal ions, or light.[3] | - Prepare solutions fresh whenever possible. - Degas solvents to remove dissolved oxygen. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). - Use amber vials or wrap containers in foil to protect from light. - Consider the addition of antioxidants if compatible with the experimental design. | |
| Temperature-induced degradation: Elevated temperatures can accelerate both hydrolysis and oxidation reactions. | - Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C). - For short-term storage of working solutions, refrigeration (2-8°C) is advisable.[4] - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products: The new peaks likely correspond to products of hydrolysis or oxidation. | - Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.[5] - Refer to the hypothetical degradation pathway diagram below for potential structures. |
| Contamination: The sample may be contaminated from the solvent, container, or handling. | - Run a blank analysis of the solvent and any additives. - Ensure all glassware and equipment are scrupulously clean. | |
| Precipitation of this compound from solution. | Poor solubility: The compound may have limited solubility in the chosen solvent system, especially at higher concentrations. | - Consult solubility data if available. - Consider the use of co-solvents (e.g., DMSO, ethanol) in small, controlled amounts, ensuring they do not interfere with the experiment. |
| pH-dependent solubility: The ionization state of the molecule can change with pH, affecting its solubility. | - Determine the pKa of this compound to understand its ionization behavior. - Adjust the pH of the solution to enhance solubility, keeping in mind the potential for pH-mediated degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store my stock solutions of this compound?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials to minimize degradation. For short-term use, refrigeration at 2-8°C is generally acceptable.[4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the stability of antibiotics.[6] For more detailed analysis and identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS would be highly beneficial.[5][7]
Q4: Are there any known incompatibilities of this compound with common buffer components or additives?
A4: There is no specific information on the incompatibilities of this compound. However, based on general chemical principles, avoid strongly acidic or basic buffers unless required by the experiment, as these conditions can promote hydrolysis. Also, be cautious with additives that may contain reactive species or catalytic impurities (e.g., metal ions) that could accelerate degradation.
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure, including hydrolysis and oxidation, which are common degradation routes for similar molecules.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution via HPLC
Objective: To determine the stability of this compound in a buffered aqueous solution over time at different temperatures.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Temperature-controlled incubator/water bath
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO or methanol.
-
Preparation of Working Solutions: Dilute the stock solution with the phosphate buffer to the desired final concentration (e.g., 100 µg/mL).
-
Incubation: Aliquot the working solution into several autosampler vials. Place sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Use a mobile phase gradient appropriate for separating this compound from its potential degradation products (e.g., a gradient of water and methanol with 0.1% formic acid).
-
Monitor the elution profile at a suitable UV wavelength determined from the UV spectrum of this compound.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time for each temperature to determine the degradation kinetics.
-
Protocol 2: Identification of Degradation Products using LC-MS/MS
Objective: To identify the major degradation products of this compound under forced degradation conditions.
Materials:
-
This compound
-
Solutions for forced degradation: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
LC-MS/MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase UPLC/HPLC column
Methodology:
-
Forced Degradation:
-
Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours) to induce degradation.
-
Neutralize the acidic and basic samples before analysis.
-
-
LC-MS/MS Analysis:
-
Inject the degraded samples onto the LC-MS/MS system.
-
Separate the components using a suitable chromatographic gradient.
-
Acquire mass spectra in both positive and negative ionization modes.
-
Perform MS/MS fragmentation analysis on the parent compound and any new peaks that appear in the chromatograms of the stressed samples.
-
-
Data Analysis:
-
Determine the accurate mass of the degradation products.
-
Propose elemental compositions based on the accurate mass.
-
Analyze the fragmentation patterns to elucidate the structures of the degradation products.
-
Compare the observed degradation products with the hypothetical degradation pathways.
-
Workflow for Investigating Degradation
The following diagram outlines a logical workflow for a comprehensive investigation into the degradation of this compound.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of five anti-infectious eye drops under exhaustive storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Studies of Antipyocyanic Beta-Lactam Antibiotics Used in Continuous Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce impurities in Cytosaminomycin B purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cytosaminomycin B. Our aim is to offer practical strategies to reduce impurities and enhance the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during this compound purification?
A1: Based on the structure of this compound, a cytosine aminonucleoside antibiotic, and general knowledge of antibiotic purification, common impurities can be categorized as:
-
Related Substances: These include isomers, precursors, and other Cytosaminomycin analogues (e.g., Cytosaminomycin A, C, and D) that may be co-produced during fermentation.
-
Degradation Products: this compound can degrade under certain pH and temperature conditions. The primary degradation pathways are believed to be:
-
Hydrolysis of the N-glycosidic bond: This cleaves the molecule into the aminodeoxydisaccharide and a modified cytosine base.
-
Deamination of the cytosine ring: This results in the formation of a uracil analogue.
-
Degradation of the 4-methylaminobenzoic acid moiety: This can lead to the formation of 4-aminobenzoic acid or other related aromatic compounds.
-
-
Process-Related Impurities: These can include residual solvents, reagents from the extraction and purification steps, and components from the fermentation broth such as proteins and other metabolites.
Q2: What is a general strategy for the purification of this compound?
A2: A multi-step approach is typically required to achieve high purity. A general strategy involves:
-
Initial Extraction: Extraction from the fermentation broth using a suitable organic solvent.
-
Column Chromatography: This is the core of the purification process. A common approach is to use silica gel chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Crystallization: If a crystalline solid is desired, a final crystallization step can be employed to further enhance purity.
Q3: How can I monitor the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for assessing the purity of this compound. For more detailed impurity profiling and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Column Chromatography | Poor separation of closely related Cytosaminomycin analogues. | Optimize the mobile phase composition and gradient profile of your HPLC method. Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Co-elution of polar impurities. | Employ a pre-purification step using normal-phase chromatography or solid-phase extraction (SPE) to remove highly polar impurities before RP-HPLC. | |
| Presence of Degradation Products | Instability of this compound during purification. | Maintain a controlled temperature (e.g., 4°C) throughout the purification process. Use buffered mobile phases to control the pH, as extreme pH values can accelerate degradation. This compound is expected to be most stable at a slightly acidic to neutral pH. |
| Exposure to harsh chemical conditions. | Avoid the use of strong acids or bases during extraction and purification. If pH adjustment is necessary, use dilute and well-buffered solutions. | |
| Residual Solvents Detected in Final Product | Incomplete removal of solvents from previous steps. | Use a final lyophilization or high-vacuum drying step to effectively remove residual solvents. Ensure that the drying time and temperature are optimized for your sample size. |
| Broad or Tailing Peaks in HPLC Chromatogram | Interaction of the basic amine groups with residual silanols on the HPLC column. | Use a mobile phase containing a competing amine (e.g., triethylamine) or an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. Consider using an end-capped HPLC column. |
| Overloading of the HPLC column. | Reduce the amount of sample injected onto the column. If a larger quantity needs to be purified, scale up to a larger diameter preparative HPLC column. |
Data Presentation
The following table provides a hypothetical representation of data from a multi-step purification process for this compound, illustrating the progressive reduction of key impurities.
| Purification Step | Purity of this compound (%) | Impurity A (Related Substance) (%) | Impurity B (Degradation Product) (%) | Impurity C (Process-Related) (%) |
| Crude Extract | 65.2 | 15.8 | 8.5 | 10.5 |
| Silica Gel Chromatography | 85.7 | 5.2 | 4.1 | 5.0 |
| Preparative RP-HPLC | 98.9 | 0.5 | 0.3 | 0.3 |
| Crystallization | >99.5 | <0.1 | <0.1 | <0.1 |
Experimental Protocols
Protocol 1: General Purification of this compound by Preparative RP-HPLC
This protocol outlines a general method for the purification of a partially purified this compound extract.
1. Sample Preparation:
- Dissolve the crude or semi-purified this compound extract in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Trifluoroacetic Acid) to a concentration of 10-20 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
- Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient:
- 0-5 min: 5% B
- 5-45 min: 5% to 50% B
- 45-50 min: 50% to 95% B
- 50-55 min: 95% B
- 55-60 min: 95% to 5% B
- Flow Rate: 15-20 mL/min.
- Detection: UV at 275 nm.
- Injection Volume: 1-5 mL, depending on the column size and sample concentration.
3. Fraction Collection:
- Collect fractions based on the elution of the main peak corresponding to this compound.
- Analyze the collected fractions by analytical HPLC to determine their purity.
4. Post-Purification Processing:
- Pool the pure fractions.
- Remove the organic solvent (Acetonitrile) using a rotary evaporator.
- Lyophilize the aqueous solution to obtain pure this compound as a solid.
Protocol 2: Analysis of this compound Purity by Analytical HPLC
1. Sample Preparation:
- Prepare a stock solution of the this compound sample in water or mobile phase A at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.
2. HPLC Conditions:
- Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-2 min: 5% B
- 2-20 min: 5% to 40% B
- 20-22 min: 40% to 95% B
- 22-25 min: 95% B
- 25-26 min: 95% to 5% B
- 26-30 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 275 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Integrate the peaks in the chromatogram.
- Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Visualizations
The following diagrams illustrate key workflows and potential degradation pathways relevant to the purification of this compound.
Caption: General workflow for the purification of this compound.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Enhancing the Antibacterial Spectrum of Cytosaminomycin B Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the antibacterial spectrum of Cytosaminomycin B derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the known antibacterial spectrum of the natural Cytosaminomycins, including this compound?
Cytosaminomycins are a group of peptidyl-nucleoside antibiotics. While primarily known for their anticoccidial activity, they also exhibit antibacterial properties. Generally, this class of antibiotics, including the related amicetin and plicacetin, shows activity primarily against Gram-positive bacteria, with notable efficacy against Mycobacterium tuberculosis.[1] Their activity against Gram-negative bacteria is often limited.
Q2: What are the primary molecular targets of this compound and other peptidyl-nucleoside antibiotics?
The primary target for many peptidyl-nucleoside antibiotics is the bacterial ribosome, where they inhibit protein synthesis.[2] Specifically, they can interfere with the peptidyl transferase center on the 50S ribosomal subunit, blocking peptide bond formation. Some peptidyl-nucleoside antibiotics that target cell wall biosynthesis inhibit the MraY translocase, an essential enzyme in the peptidoglycan synthesis pathway.[2]
Q3: What are the common strategies for modifying this compound to enhance its antibacterial spectrum?
Based on structure-activity relationship (SAR) studies of related aminoglycoside and peptidyl-nucleoside antibiotics, several strategies can be employed:[3][4][5]
-
Modification of the Amino Acid Moiety: Altering the peptide portion of the molecule can impact cell wall penetration and interaction with the ribosomal target.
-
Substitution on the Sugar Ring: Adding or modifying functional groups on the sugar rings can affect binding affinity to the ribosomal RNA and can help overcome enzymatic inactivation by resistant bacteria.
-
Alteration of the Acyl Group: The carboxylic acid moiety attached to the cytosine base is a key point of variation among the natural cytosaminomycins.[6] Synthesizing derivatives with different acyl groups is a promising strategy to modulate antibacterial activity and spectrum.
Q4: What are the main challenges in synthesizing this compound derivatives?
The synthesis of peptidyl-nucleoside antibiotics like this compound is often complex and can present several challenges:[7][8]
-
Stereoselective Glycosylation: Forming the glycosidic bonds with the correct stereochemistry is a significant hurdle.
-
Protecting Group Strategy: The multiple functional groups (hydroxyls, amines, carboxylic acids) require a robust and carefully planned protecting group strategy to ensure selective reactions.
-
Peptide Coupling: Coupling the nucleoside and peptide fragments can be challenging due to the steric hindrance and potential for side reactions.
-
Purification: The polar nature of these molecules can make purification by standard chromatographic methods difficult.
Troubleshooting Guides
Issue 1: Low yield during the synthesis of the glycosylated nucleoside.
| Possible Cause | Troubleshooting Step |
| Inefficient glycosylation reaction | - Optimize the reaction conditions (temperature, solvent, catalyst).- Screen different glycosyl donors and acceptors.- Consider using a different coupling strategy, such as intramolecular glycosylation. |
| Degradation of starting materials or product | - Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).- Use milder deprotection conditions if degradation is observed during this step. |
| Difficult purification | - Employ alternative purification techniques such as ion-exchange chromatography or preparative HPLC.- Consider derivatizing the compound to make it more amenable to purification, with a plan for subsequent removal of the derivatizing group. |
Issue 2: Poor antibacterial activity of a newly synthesized derivative against Gram-negative bacteria.
| Possible Cause | Troubleshooting Step |
| Limited cell wall penetration | - Modify the derivative to increase its hydrophilicity or introduce cationic charges, which can facilitate passage through the outer membrane of Gram-negative bacteria.- Consider conjugating the derivative to a siderophore or a cell-penetrating peptide. |
| Efflux pump activity | - Test the derivative in the presence of an efflux pump inhibitor to determine if efflux is the cause of low activity.- Modify the structure to reduce its recognition by bacterial efflux pumps. |
| Lack of affinity for the molecular target | - Re-evaluate the design of the derivative based on SAR data for related compounds.- Consider if the modification has disrupted a key interaction with the ribosomal target. |
Issue 3: Inconsistent Minimum Inhibitory Concentration (MIC) results.
| Possible Cause | Troubleshooting Step |
| Inaccurate bacterial inoculum density | - Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution.[9]- Plate the inoculum to confirm the colony-forming units (CFU)/mL. |
| Compound precipitation in media | - Check the solubility of the derivative in the test medium.- Use a co-solvent (e.g., DMSO) at a concentration that does not affect bacterial growth to improve solubility. |
| Variability in incubation conditions | - Maintain consistent incubation times and temperatures.- Ensure proper aeration for aerobic bacteria. |
Data Presentation
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and a series of its synthetic derivatives against a panel of Gram-positive and Gram-negative bacteria. This data is for illustrative purposes to demonstrate how modifications could potentially enhance the antibacterial spectrum.
| Compound | Modification | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| This compound | (Parent Compound) | 8 µg/mL | 16 µg/mL | >128 µg/mL | >128 µg/mL |
| Derivative 1 | Acyl group replaced with a hydrophilic moiety | 4 µg/mL | 8 µg/mL | 64 µg/mL | 128 µg/mL |
| Derivative 2 | Addition of a primary amine to the sugar moiety | 2 µg/mL | 4 µg/mL | 32 µg/mL | 64 µg/mL |
| Derivative 3 | Modification of the peptide side chain | 8 µg/mL | 16 µg/mL | 128 µg/mL | >128 µg/mL |
| Derivative 4 | Combined modifications from Derivatives 1 & 2 | 1 µg/mL | 2 µg/mL | 16 µg/mL | 32 µg/mL |
| Vancomycin | (Control) | 1 µg/mL | 2 µg/mL | NA | NA |
| Ciprofloxacin | (Control) | 0.5 µg/mL | 1 µg/mL | 0.015 µg/mL | 0.25 µg/mL |
Note: The MIC values presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 morphologically similar colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] d. Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be further diluted in the plate to the final inoculum density.
-
Preparation of Antibiotic Dilutions in the Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a stock solution of the test compound in CAMHB at twice the highest desired final concentration. c. Add 200 µL of this stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. e. Discard 100 µL from well 10. f. Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria).
-
Inoculation of the Microtiter Plate: a. Add 100 µL of the diluted bacterial suspension (from step 1d) to wells 1 through 11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL and brings the total volume in each well to 200 µL. b. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[9] b. The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
Visualizations
Caption: Workflow for enhancing the antibacterial spectrum of this compound derivatives.
Caption: Hypothetical signaling pathway for this compound derivatives targeting the ribosome.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Logic and Enzymatic Machinery for Biological Assembly of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Structure-activity relationships among the aminoglycoside antibiotics: role of hydroxyl and amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics [frontiersin.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cytosaminomycin B vs. Amicetin: A Comparative Analysis of Biological Activity
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide detailing the biological activities of two closely related nucleoside antibiotics: Cytosaminomycin B and amicetin. This guide provides a detailed analysis of their mechanisms of action, target specificity, and efficacy, supported by available experimental data.
Both this compound and amicetin are natural products derived from Streptomyces species and share a common structural scaffold, suggesting a related mode of action. However, key differences in their chemical structures lead to distinct biological activity profiles. This guide aims to provide clarity on these differences to inform future research and drug development efforts.
Key Findings at a Glance
| Feature | This compound | Amicetin |
| Primary Activity | Anticoccidial | Antibacterial, Antiviral |
| Mechanism of Action | Presumed Protein Synthesis Inhibitor | Protein Synthesis Inhibitor (Peptidyl Transferase Center - P-site)[1][2][3] |
| Target Organisms | Eimeria tenella | Gram-positive and Gram-negative bacteria, some viruses[4] |
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data on the biological activities of this compound and amicetin.
| Compound | Assay | Organism/Cell Line | Result (µM) | Reference |
| This compound | Anticoccidial Activity (MEC) | Eimeria tenella (in chicken embryonic cells) | 1.1 | [5] |
| Anticoccidial Activity (MEC) | Eimeria tenella (in BHK-21 cells) | 2.3 | [5] | |
| Cytotoxicity (MIC) | Chicken embryonic cells | 9.1 | [5] | |
| Cytotoxicity (MIC) | BHK-21 cells | 4.6 | [5] | |
| Amicetin | Antibacterial Activity (MIC) | Mycobacterium tuberculosis H37Rv | 0.01 | [6] |
| Cytotoxicity (IC50) | HeLa (cervical cancer) | 13.2 | [7] | |
| Cytotoxicity (IC50) | MCF-7 (breast cancer) | 3.0 | [8] |
MEC: Minimum Effective Concentration; MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Mechanism of Action: Targeting the Ribosome
Amicetin is a well-characterized inhibitor of protein synthesis. It exerts its activity by binding to the P-site of the 23S rRNA within the peptidyl transferase center (PTC) of the large ribosomal subunit (50S in prokaryotes).[1][2][3] This binding event interferes with the formation of peptide bonds, thereby halting protein elongation.
Given the structural similarity between this compound and amicetin, it is highly probable that this compound also functions as a protein synthesis inhibitor by targeting the ribosome. Both molecules possess a cytidine nucleoside core linked to a disaccharide and an aromatic amino acid derivative. The key structural difference lies in the terminal amino acid moiety: this compound contains a 4-methylaminobenzoic acid group, whereas amicetin has a p-aminobenzoic acid linked to α-methylserine.[4][9] This variation likely accounts for the observed differences in their biological specificities.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC of amicetin against bacterial strains such as Staphylococcus aureus and Escherichia coli can be determined using the broth microdilution method.
-
Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antibiotic: Amicetin is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A positive control (bacteria without antibiotic) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Anticoccidial Activity Assay
The anticoccidial activity of this compound against Eimeria tenella can be assessed using an in vitro cell-based assay.
-
Cell Culture: A monolayer of host cells (e.g., chicken embryonic cells or BHK-21 cells) is grown in a 96-well plate.
-
Parasite Preparation: Eimeria tenella sporozoites are excysted from sporulated oocysts.
-
Treatment and Infection: The host cell monolayer is treated with various concentrations of this compound. Subsequently, the cells are infected with the prepared sporozoites.
-
Incubation: The infected plates are incubated for a period sufficient for the parasite to undergo its intracellular development (e.g., 48-72 hours).
-
Assessment of Activity: The development of parasitic stages (e.g., schizonts) is observed and quantified using microscopy. The Minimum Effective Concentration (MEC) is determined as the lowest concentration of the compound that inhibits the development of mature schizonts.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of both compounds against cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Conclusion
This compound and amicetin, while structurally similar, exhibit distinct primary biological activities. Amicetin is a potent antibacterial and antiviral agent with a well-defined mechanism of action on the bacterial ribosome. In contrast, the known biological activity of this compound is primarily its anticoccidial effects. The subtle structural differences between these two molecules underscore the importance of structure-activity relationship studies in drug discovery. Further investigation into the precise molecular target of this compound and a broader screening of its biological activities are warranted to fully understand its therapeutic potential. This comparative guide serves as a valuable resource for researchers in the fields of infectious diseases and drug development.
References
- 1. Acacetin Protects Mice from Staphylococcus aureus Bloodstream Infection by Inhibiting the Activity of Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimycobacterial potentials of quercetin and rutin against Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles of Cytosaminomycin B with Commercially Available Anticoccidials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of Cytosaminomycin B, a novel nucleoside antibiotic with anticoccidial properties, against a panel of established anticoccidial agents. Due to the limited publicly available data on the cross-resistance of this compound, this document presents a framework for such a study, including detailed experimental protocols and hypothetical data to illustrate potential outcomes. This guide is intended to serve as a blueprint for researchers designing and interpreting anticoccidial sensitivity and cross-resistance studies.
Experimental Design and Methodology
A standardized Anticoccidial Sensitivity Test (AST) is crucial for evaluating the efficacy of new and existing anticoccidial drugs and for determining cross-resistance patterns. The following protocol outlines a typical in vivo study design in broiler chickens.
Anticoccidial Sensitivity Test (AST) Protocol
-
Animal Model: Day-old broiler chickens (e.g., Cobb 500) are housed in a controlled environment with ad libitum access to feed and water.
-
Acclimatization: Birds are allowed a period of acclimatization (e.g., 14 days) before the start of the experiment.
-
Experimental Groups: Birds are randomly allocated to different treatment groups, including a non-infected, non-medicated control (NNC), an infected, non-medicated control (INC), and infected groups treated with various anticoccidials.
-
Infection: On a designated day (e.g., day 14 of age), birds in the infected groups are orally inoculated with a standardized dose of sporulated oocysts of a specific Eimeria species or a mixed field isolate.
-
Medication: Medicated feed containing the respective anticoccidial at the recommended concentration is provided to the treatment groups, typically starting 48 hours before infection and continuing throughout the experimental period.
-
Parameters for Evaluation:
-
Performance: Body weight gain and feed conversion ratio (FCR) are monitored.
-
Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and intestinal lesion scores are determined based on a standardized scoring system (e.g., 0-4 scale).
-
Oocyst Excretion: Fecal samples are collected over a defined period post-infection to determine the total number of oocysts shed per bird.
-
-
Efficacy Calculation: The efficacy of each anticoccidial is evaluated using various indices, such as the Anticoccidial Index (ACI). The ACI is calculated as follows: ACI = (% Survival + % Relative Weight Gain) - (Lesion Score Index + Oocyst Index). An ACI value of 180 or higher generally indicates high efficacy.[1]
Hypothetical Cross-Resistance Study: this compound
This section presents hypothetical data from a simulated cross-resistance study to demonstrate how the efficacy of this compound might be compared against other anticoccidials in different resistant strains of Eimeria tenella.
Hypothetical Eimeria tenella Strains:
-
Houghton Strain (Sensitive): A well-characterized, laboratory-maintained strain sensitive to all classes of anticoccidials.
-
Field Isolate A (Ionophore-Resistant): A field isolate with known resistance to ionophorous anticoccidials like salinomycin and monensin.
-
Field Isolate B (Chemical-Resistant): A field isolate with demonstrated resistance to chemical anticoccidials such as diclazuril.
Data Presentation
The following tables summarize the hypothetical performance and parasitological data from the study.
Table 1: Effect of Anticoccidials on Performance Parameters in Broilers Infected with Different Strains of Eimeria tenella
| Treatment Group | Mean Body Weight Gain (g) | Feed Conversion Ratio (FCR) |
| Houghton Strain (Sensitive) | ||
| Non-Infected Control | 550 | 1.50 |
| Infected Control | 350 | 2.10 |
| This compound (3 ppm) | 530 | 1.55 |
| Salinomycin (60 ppm) | 525 | 1.56 |
| Diclazuril (1 ppm) | 535 | 1.54 |
| Field Isolate A (Ionophore-Resistant) | ||
| Non-Infected Control | 550 | 1.50 |
| Infected Control | 360 | 2.05 |
| This compound (3 ppm) | 520 | 1.58 |
| Salinomycin (60 ppm) | 380 | 1.95 |
| Diclazuril (1 ppm) | 525 | 1.57 |
| Field Isolate B (Chemical-Resistant) | ||
| Non-Infected Control | 550 | 1.50 |
| Infected Control | 355 | 2.08 |
| This compound (3 ppm) | 528 | 1.56 |
| Salinomycin (60 ppm) | 515 | 1.59 |
| Diclazuril (1 ppm) | 370 | 1.98 |
Table 2: Efficacy of Anticoccidials Based on Lesion Scores and Oocyst Excretion in Broilers Infected with Different Strains of Eimeria tenella
| Treatment Group | Mean Lesion Score | Oocyst Excretion (x10^6/bird) | Anticoccidial Index (ACI) |
| Houghton Strain (Sensitive) | |||
| Non-Infected Control | 0.0 | 0.0 | - |
| Infected Control | 3.5 | 50.0 | - |
| This compound (3 ppm) | 0.2 | 0.5 | 195 |
| Salinomycin (60 ppm) | 0.3 | 0.8 | 190 |
| Diclazuril (1 ppm) | 0.1 | 0.2 | 200 |
| Field Isolate A (Ionophore-Resistant) | |||
| Non-Infected Control | 0.0 | 0.0 | - |
| Infected Control | 3.6 | 52.0 | - |
| This compound (3 ppm) | 0.4 | 1.0 | 185 |
| Salinomycin (60 ppm) | 3.2 | 45.0 | 110 |
| Diclazuril (1 ppm) | 0.3 | 0.7 | 192 |
| Field Isolate B (Chemical-Resistant) | |||
| Non-Infected Control | 0.0 | 0.0 | - |
| Infected Control | 3.4 | 48.0 | - |
| This compound (3 ppm) | 0.3 | 0.9 | 188 |
| Salinomycin (60 ppm) | 0.5 | 1.2 | 180 |
| Diclazuril (1 ppm) | 3.0 | 40.0 | 115 |
Interpretation of Hypothetical Results
Based on the hypothetical data presented, this compound demonstrates high efficacy against the sensitive Houghton strain of E. tenella. Crucially, it also maintains its efficacy against both the ionophore-resistant (Field Isolate A) and the chemical-resistant (Field Isolate B) strains. This suggests a lack of cross-resistance between this compound and both salinomycin (an ionophore) and diclazuril (a chemical anticoccidial). This lack of cross-resistance is often observed between anticoccidials with different modes of action.[1][2] The continued effectiveness of a novel compound against strains resistant to existing drugs is a highly desirable characteristic in the development of new anticoccidial agents.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the described Anticoccidial Sensitivity Test.
Caption: Workflow for the in vivo Anticoccidial Sensitivity Test (AST).
Cross-Resistance Logic
The diagram below illustrates the logical relationship of cross-resistance based on the hypothetical study outcomes.
Caption: Hypothetical lack of cross-resistance between this compound and other anticoccidials.
Conclusion
While the data presented in this guide is hypothetical, it provides a robust framework for conducting cross-resistance studies with this compound. The hypothetical results suggest that this compound may not share cross-resistance with ionophores or chemical anticoccidials, making it a potentially valuable tool for coccidiosis control, especially in rotation or shuttle programs designed to mitigate the development of drug resistance.[4][5] Further in vivo studies are necessary to confirm these findings and fully elucidate the resistance profile of this compound.
References
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. academic.oup.com [academic.oup.com]
- 5. Epidemiological investigation and drug resistance of Eimeria species in Korean chicken farms - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Cytosaminomycin B in Combating Avian Coccidiosis: A Comparative Guide to Existing Alternatives
For Immediate Release
This guide offers a comparative analysis of Cytosaminomycin B, a promising anticoccidial agent, alongside established alternatives for managing coccidiosis in chickens. While in vivo efficacy data for this compound in poultry is not yet available, this document provides a comprehensive overview of its potential, based on its classification as a nucleoside antibiotic, and contrasts it with the proven performance of phytogenics, essential oils, and probiotics. This information is intended for researchers, scientists, and drug development professionals in the field of veterinary medicine and poultry science.
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates the exploration of novel therapeutic agents. This compound, a nucleoside antibiotic produced by Streptomyces sp., has been identified as a potent anticoccidial agent.[1] Its unique mode of action, targeting nucleic acid synthesis, presents a promising avenue for circumventing existing resistance mechanisms.
Understanding the Mechanism: How this compound May Combat Coccidiosis
As a nucleoside antibiotic, this compound is believed to interfere with the parasite's ability to replicate its genetic material, a critical step in its life cycle. This proposed mechanism involves the inhibition of pyrimidine nucleotide synthesis within the Eimeria parasite, ultimately halting its proliferation and reducing the severity of the infection.[2][3]
Caption: Proposed mechanism of this compound against Eimeria.
A Comparative Look: this compound Alternatives in Poultry
In the absence of direct in vivo data for this compound, this guide provides a comparative overview of commonly used alternatives, summarizing their efficacy based on published studies in chickens.
Performance of Alternative Anticoccidial Agents in Broiler Chickens
| Treatment Category | Active Components/Agents | Dosage/Administration | Key Efficacy Findings (vs. Infected Control) | Reference(s) |
| Phytogenics | Tannins and Saponins | Dietary Supplementation | Significant reduction in oocyst shedding and intestinal lesion scores.[4][5] Improved body weight and feed conversion ratio.[6][7] | [4][5][6][7] |
| Essential Oils | Thymol, Carvacrol (from Oregano, Thyme), Allicin (from Garlic) | Dietary Supplementation | Reduced oocyst counts by an average of 42.11%.[8] Improved feed conversion ratio and body weight gain, comparable to antibiotic treatments.[8][9] Effective in reducing schizont formation in vitro.[10] | [8][9][10] |
| Probiotics | Bacillus, Lactobacillus, Bifidobacterium, Enterococcus, Pediococcus species | Dietary Supplementation or Water Application | Enhanced protective effect when combined with a coccidiosis vaccine, leading to lower lesion scores and higher weight gains.[11] Lowered duodenal and jejunal lesion scores and reduced oocyst shedding.[12] | [11][12][13] |
Experimental Protocols: A Framework for In Vivo Validation
While specific protocols for this compound in chickens are not yet established, the following generalized workflow outlines a standard approach for evaluating the in vivo efficacy of anticoccidial agents.
Caption: Standard workflow for in vivo anticoccidial drug evaluation.
Key Experimental Methodologies
A typical in vivo efficacy study for an anticoccidial agent in chickens would involve the following steps:
-
Animal Husbandry: Day-old broiler chicks are randomly allocated to different treatment groups, including a negative control (uninfected, untreated), a positive control (infected, untreated), a test group receiving the investigational product (e.g., this compound), and potentially a positive control group receiving an approved anticoccidial drug.
-
Dietary Administration: The test compound and any comparator drugs are incorporated into the basal diet and fed to the respective groups for the duration of the study.
-
Experimental Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally challenged with a known number of sporulated Eimeria oocysts.
-
Data Collection: Key performance indicators are monitored throughout the trial, including body weight gain, feed intake, and feed conversion ratio (FCR). Fecal samples are collected at specific time points post-infection to determine the number of oocysts shed per gram of feces (OPG).
-
Lesion Scoring: At the end of the study period (typically 7-10 days post-infection), a subset of birds from each group is euthanized for intestinal lesion scoring. The severity of lesions in different sections of the intestine is evaluated using a standardized scoring system (e.g., 0 to 4).
-
Statistical Analysis: The collected data is subjected to statistical analysis to determine the significance of any differences observed between the treatment groups.
Future Directions
The development of novel anticoccidial agents like this compound is crucial for the sustainability of the poultry industry. The next critical step will be to conduct in vivo studies in chickens to validate its efficacy and establish optimal dosage and administration routes. Researchers are encouraged to utilize the outlined experimental framework to investigate the potential of this promising compound. The unique mechanism of action of this compound offers hope for a new tool in the ongoing fight against avian coccidiosis.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonistic effect of nucleic acid precursors on the anticoccidial activity of 6-azauracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of the anticoccidial activity of 6-azauracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ew-nutrition.com [ew-nutrition.com]
- 5. The role of phytogenics in coccidiosis control: A promising solution | Agriinsight Publications | Insight for the Agricultural Industry [agriinsightpublications.com]
- 6. ijvets.com [ijvets.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.org [ijpsjournal.org]
- 10. Thyme, Oregano, and Garlic Essential Oils and Their Main Active Compounds Influence Eimeria tenella Intracellular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of probiotics and coccidiosis vaccine enhances protection against an Eimeria challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniquescientificpublishers.com [uniquescientificpublishers.com]
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cytotoxic properties of Cytosaminomycin B, a nucleoside antibiotic, and its related compounds reveals significant variations in their effects on cell viability. This guide provides a comparative overview of their cytotoxic activity, supported by available experimental data, and outlines the general methodologies employed in such evaluations. This information is of particular interest to researchers and professionals in the fields of oncology, infectious diseases, and drug discovery.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and its structural analogs, Cytosaminomycin A, C, and D, along with the related compound oxyplicacetin, have been evaluated in vitro. The following table summarizes the minimum effective concentration (MEC) required to induce cytotoxicity in chicken embryonic cells and Baby Hamster Kidney (BHK-21) cells. Lower MEC values indicate higher cytotoxic potency.
| Compound | Cytotoxicity in Chicken Embryonic Cells (MEC, µM) | Cytotoxicity in BHK-21 Cells (MEC, µM) |
| Cytosaminomycin A | 19 | 0.6 |
| This compound | 9.1 | 4.6 |
| Cytosaminomycin C | 10 | 10 |
| Cytosaminomycin D | 20 | >20 |
| Oxyplicacetin | >19 | 9.4 |
Experimental Protocols
While the precise, detailed experimental protocols for the generation of the above data are not publicly available, a general methodology for assessing the cytotoxicity of antimicrobial compounds in cell culture is presented below. This protocol is based on standard practices in the field.
Objective: To determine the concentration of a test compound that results in a 50% reduction in cell viability (IC50) or the minimum effective concentration (MEC) that induces a cytotoxic effect.
Materials:
-
Test compounds (this compound and related analogs)
-
Cell lines (e.g., BHK-21, chicken embryonic cells)
-
Complete cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., MTT, XTT, or Neutral Red assay)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow for cell attachment and growth.
-
Compound Preparation and Treatment: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a complete culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with solvent only (vehicle control) and medium alone (untreated control) are also included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
Cytotoxicity Assay: Following incubation, a cytotoxicity assay is performed according to the manufacturer's instructions. For an MTT assay, for example, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Acquisition: The amount of formazan is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the untreated control. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The MEC is determined as the lowest concentration that causes a statistically significant reduction in cell viability.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Mechanism of Action: A General Overview for Nucleoside Antibiotics
Cytosaminomycins belong to the aminoglycoside class of antibiotics, which are known to primarily exert their effects by inhibiting protein synthesis in bacteria. However, their cytotoxic effects in mammalian cells, while less understood, are thought to involve different mechanisms. As nucleoside analogs, they can interfere with cellular processes that utilize nucleosides.
A plausible mechanism of cytotoxicity for nucleoside antibiotics like this compound involves their intracellular phosphorylation by cellular kinases. The resulting phosphorylated compound can then act as an inhibitor of key enzymes involved in nucleic acid synthesis or be incorporated into DNA or RNA, leading to chain termination and ultimately, apoptosis (programmed cell death).
Caption: General mechanism of cytotoxicity for nucleoside analogs.
A Comprehensive Guide to the Statistical Validation of HPLC Methods for Cytosaminomycin B Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of pharmaceutical compounds like Cytosaminomycin B, a nucleoside antibiotic.[1] This guide provides a comprehensive overview of the statistical validation of HPLC methods for this compound, drawing comparisons with alternative analytical techniques and adhering to internationally recognized guidelines.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that outline the essential parameters for analytical method validation.[4][5][6][7] These parameters ensure that the method is accurate, specific, reproducible, and reliable over time.[2]
Comparison of Analytical Methods for Aminoglycosides
While HPLC is a powerful tool for the analysis of aminoglycoside antibiotics like this compound, other methods also exist. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary and a mobile phase. | High resolution, sensitivity, and specificity; suitable for quantification and stability studies.[8] | May require derivatization for analytes lacking a chromophore; can be time-consuming.[9] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody reaction for the detection and quantification of the analyte. | High sensitivity and specificity; suitable for high-throughput screening.[10][11] | May exhibit cross-reactivity with similar structures; development of specific antibodies can be time-consuming and costly. |
| Microbiological Assays | Inhibition of microbial growth to determine the potency of the antibiotic. | Measures the biological activity of the antibiotic. | Lower precision and accuracy compared to chromatographic methods; susceptible to interference from other substances. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Very high sensitivity and selectivity; provides structural information. | Higher cost and complexity of the instrumentation. |
Detailed Experimental Protocol for HPLC Method Validation of this compound
This protocol outlines the steps for validating an HPLC method for the quantification of this compound, based on the ICH Q2(R2) guidelines.[4][5][12]
1. Objective: To validate a reversed-phase HPLC method for the accurate and precise quantification of this compound in a drug substance.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Placebo (matrix without the active pharmaceutical ingredient)
3. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
4. Validation Parameters and Acceptance Criteria:
A validation protocol should be established before commencing the validation study, outlining the parameters to be evaluated and their acceptance criteria.[7][13]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and this compound standard solutions. Perform forced degradation studies (acid, base, oxidation, heat, light). | No interfering peaks at the retention time of this compound. The method should be able to separate the analyte from degradation products.[5][12] |
| Linearity | Prepare at least five concentrations of this compound standard solution (e.g., 80% to 120% of the target concentration).[14] Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.995.[14] The y-intercept should not be significantly different from zero. |
| Accuracy | Analyze triplicate samples at three different concentrations (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo with a known amount of this compound.[6] | The mean recovery should be within 98.0% to 102.0%.[14] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[13] Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or a different instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%.[12][13] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[8] | The analyte should be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or by calculation from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[8] | The analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters such as flow rate (±0.2 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). | The system suitability parameters should remain within the acceptance criteria. The peak area and retention time should not be significantly affected.[12] |
| System Suitability | Inject a standard solution multiple times (e.g., five or six injections) before starting the analysis. | RSD of peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0. Theoretical plates should be > 2000.[15] |
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the statistical validation of an HPLC method.
Caption: Workflow for the statistical validation of an HPLC method.
This structured approach ensures that the HPLC method for this compound is thoroughly evaluated and documented to be fit for its intended purpose, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. fda.gov [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. fda.gov [fda.gov]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ujecology.com [ujecology.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of Anticoccidial Agents: A Review of Salinomycin and an Inquiry into Cytosaminomycin B
A comprehensive review of available scientific literature reveals a significant disparity in the research landscape of two anticoccidial agents, salinomycin and Cytosaminomycin B. While salinomycin is a well-established and extensively studied ionophore antibiotic used for the control of coccidiosis in poultry, there is a notable absence of published experimental data on the efficacy and mechanism of action of this compound against Eimeria, the causative agent of coccidiosis. This guide, therefore, provides a detailed analysis of salinomycin based on available research and highlights the current knowledge gap concerning this compound.
Salinomycin: An Established Ionophore Anticoccidial
Salinomycin is a polyether ionophore antibiotic produced by Streptomyces albus. It is widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.
Efficacy of Salinomycin against Eimeria
Numerous studies have demonstrated the efficacy of salinomycin against various species of Eimeria in broiler chickens. Key performance indicators used to evaluate its effectiveness include weight gain, feed conversion ratio (FCR), lesion scores in the intestine, and oocyst counts in the feces.
For instance, studies have shown that salinomycin administered in the feed at concentrations of 60 to 100 parts per million (ppm) significantly improves weight gain and feed conversion in chickens infected with Eimeria.[1] It has also been proven effective in reducing lesion scores and oocyst shedding, key indicators of the severity of infection.[1] Research comparing salinomycin to other ionophores, such as semduramicin, has indicated that while both are effective, their relative efficacy can vary depending on the specific Eimeria species and the dosage used.[2][3] For example, one study found 25 ppm of semduramicin to be more efficacious than 66 ppm of salinomycin in improving weight gain and reducing lesion scores against Eimeria maxima.[3]
The effectiveness of salinomycin can be influenced by the development of drug resistance in Eimeria isolates.[4][5] Continuous use of any anticoccidial drug can lead to the selection of resistant parasite strains, necessitating monitoring and rotation of anticoccidial products.
| Parameter | Salinomycin Efficacy | References |
| Effective Concentration | 60 - 100 ppm in feed | [1] |
| Effect on Weight Gain | Significant improvement in infected birds | [1][6] |
| Effect on Feed Conversion | Improved feed efficiency in infected birds | [3] |
| Effect on Lesion Scores | Reduction in intestinal lesion severity | [2] |
| Effect on Oocyst Shedding | Substantial reduction in oocyst counts | [7][8] |
Experimental Protocols for Evaluating Salinomycin
The efficacy of salinomycin is typically evaluated through in vivo battery cage studies using broiler chickens. A standardized experimental workflow is generally followed:
Caption: A typical experimental workflow for evaluating the efficacy of anticoccidial drugs in poultry.
Detailed Methodology:
-
Animal Model: Day-old broiler chicks are typically used. They are housed in a controlled environment and fed a standard basal diet.
-
Acclimatization: Birds are allowed to acclimate for a period before the start of the experiment.
-
Grouping: Chicks are randomly allocated to different experimental groups, including a non-infected, non-medicated control group; an infected, non-medicated control group; and one or more infected groups treated with varying concentrations of salinomycin.
-
Medication: Salinomycin is incorporated into the feed and provided to the respective treatment groups, usually starting a day or two before infection and continuing for the duration of the study.
-
Infection: Birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).
-
Data Collection: Key parameters are measured throughout the experiment, including daily mortality, body weight gain, and feed consumption.
-
Lesion Scoring: At a specific time point post-infection (typically 5-7 days), a subset of birds from each group is euthanized, and their intestines are examined for lesions. The severity of lesions is scored using a standardized scale (e.g., 0 to 4).
-
Oocyst Counting: Fecal samples are collected over a specific period, and the number of oocysts per gram of feces is determined using a McMaster chamber.
-
Statistical Analysis: The collected data is statistically analyzed to determine the significance of the differences between the treatment groups and the control groups.
Mechanism of Action of Salinomycin
Salinomycin belongs to the class of ionophore antibiotics. Its primary mechanism of action involves the disruption of ion gradients across the cell membranes of the Eimeria parasite.
Caption: Proposed mechanism of action of the ionophore antibiotic salinomycin against Eimeria.
Salinomycin forms a lipid-soluble complex with monovalent cations, primarily potassium (K+).[2] This complex facilitates the transport of these ions across the parasite's cell membrane, disrupting the normal intracellular ion concentration. The influx of cations leads to an osmotic imbalance, causing the parasite to swell and ultimately burst. Furthermore, the disruption of ion gradients affects mitochondrial function, leading to the inhibition of oxidative phosphorylation and a depletion of ATP, the cell's primary energy source.[2] This multi-faceted attack on the parasite's cellular integrity and energy metabolism leads to its death. Salinomycin is primarily effective against the early stages of the Eimeria life cycle, particularly the sporozoites and early schizonts.[7]
This compound: An Anticoccidial Agent Requiring Further Investigation
Cytosaminomycins, including this compound, were identified as novel nucleoside antibiotics produced by Streptomyces sp. with potential anticoccidial activity.[9] However, a thorough review of the scientific literature reveals a lack of published studies detailing the efficacy of this compound against Eimeria in vivo or in vitro. There is no publicly available data on its effective dosage, impact on poultry performance parameters, or its specific mechanism of action against the parasite.
Salinomycin is a well-characterized and widely used anticoccidial agent with a proven track record of efficacy against Eimeria in poultry. Its mechanism of action as an ionophore is well understood. In contrast, while this compound has been identified as a potential anticoccidial agent, there is a clear and significant gap in the scientific literature regarding its practical application, efficacy, and mode of action. Further research, including controlled in vivo studies, is essential to determine the potential of this compound as a viable alternative or complementary tool for the control of coccidiosis in poultry. Without such data, a direct comparative analysis with established compounds like salinomycin is not feasible.
References
- 1. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coccidiosis: recent advancements in the immunobiology of Eimeria species, preventive measures, and the importance of vaccination as a control tool against these Apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Changes Host Susceptibility to Eimeria falciformis Infection Associated with Alteration of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the efficacy of anticoccidial drugs against Eimeria species in the fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 9. Management and control of coccidiosis in poultry — A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cytosaminomycin B: A Procedural Guide
Core Principle: Segregation and Containment
The cornerstone of safe disposal is the immediate segregation of Cytosaminomycin B waste from other laboratory waste streams.[4] All materials that have come into contact with the compound, including personal protective equipment (PPE), contaminated labware, and leftover solutions, must be treated as cytotoxic waste.
Personal Protective Equipment (PPE): A Non-Negotiable
Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes, but is not limited to:
-
Two pairs of chemotherapy-grade gloves
-
A disposable, fluid-resistant gown
-
Eye and face protection (safety goggles and a face shield)
-
A respiratory mask, as appropriate
Contaminated PPE should be removed in a manner that avoids self-contamination and disposed of immediately as cytotoxic waste.
Step-by-Step Disposal Protocol
-
Waste Segregation at the Source: Immediately upon generation, all this compound waste must be placed in designated, clearly labeled, puncture-proof containers. These containers should be color-coded according to institutional and regional regulations, which commonly use purple for cytotoxic waste.[1][5][6]
-
Container Specifications:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated purple-lidded sharps container.[6]
-
Non-Sharps Solids: Contaminated gloves, gowns, wipes, and other solid waste should be placed in a leak-proof, puncture-resistant container with a purple lid.[1][2]
-
Liquids: Unused or leftover solutions of this compound should be disposed of in a sealed, leak-proof container, also designated for cytotoxic waste. Avoid mixing with other chemical waste unless explicitly permitted by your institution's safety office.
-
-
Labeling: All waste containers must be clearly labeled with the "Cytotoxic Waste" symbol and an indication of their contents.
-
Storage: Pending disposal, cytotoxic waste containers should be stored in a secure, designated area with limited access.[6]
-
Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste management company. The standard and most effective method for destroying cytotoxic compounds is high-temperature incineration.[1][2][3]
Quantitative Data for Cytotoxic Waste Disposal
| Parameter | Recommended Value | Source |
| Incineration Temperature | 800°C - 1200°C | [2][7] |
Chemical Inactivation: A Cautious Approach
While chemical inactivation methods exist for some cytotoxic drugs, they are not universally applicable and can sometimes produce byproducts that are more hazardous than the original compound.[8][9] Common chemical decontamination agents include strong oxidizers like potassium permanganate and sodium hypochlorite.[8] However, without specific data on the reactivity of this compound, chemical inactivation is not recommended as a primary disposal method. If considering this option, extensive validation and consultation with environmental health and safety professionals are imperative.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The disposal procedures outlined above are based on general best practices for handling cytotoxic compounds. Due to the lack of specific safety data for this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. Always err on the side of caution when handling potent cytotoxic agents.
References
- 1. businesswaste.co.uk [businesswaste.co.uk]
- 2. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 3. inciner8.com [inciner8.com]
- 4. thepharmavision.com [thepharmavision.com]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
